1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Description
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Properties
IUPAC Name |
1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABDHNXQYBSZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(CNC1)(CN(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386639 | |
| Record name | 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169177-35-9 | |
| Record name | 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, a substituted derivative of the versatile bispidine scaffold. While direct experimental crystallographic data for this specific compound is not publicly available, this guide synthesizes information from closely related analogs, computational modeling studies, and established principles of stereochemistry to present a robust model of its three-dimensional architecture. We will delve into its conformational preferences, key structural parameters, and the influence of its methyl substituents on the overall geometry. Furthermore, a plausible synthetic route and expected spectroscopic signatures are discussed, providing a valuable resource for researchers working with this and related compounds in areas such as medicinal chemistry and materials science.
Introduction: The Bispidine Scaffold and the Significance of Methylation
The 3,7-diazabicyclo[3.3.1]nonane core, commonly known as bispidine, is a rigid bicyclic diamine that has garnered considerable interest in the field of chemical and pharmaceutical sciences. Its unique topology, consisting of two fused piperidine rings, makes it an attractive scaffold for the design of a wide array of functional molecules, including ligands for metal complexes, components of molecular machines, and, notably, biologically active compounds. The bispidine framework is found in a number of natural products and has been extensively utilized in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[1]
The substitution pattern on the bispidine core plays a crucial role in determining its chemical and physical properties, as well as its biological activity. Methylation, in particular, can significantly influence a molecule's lipophilicity, metabolic stability, and conformational preferences. This guide focuses on the specific trimethylated derivative, this compound, providing a detailed examination of its molecular structure. A study on derivatives of 3,7-diazabicyclo[3.3.1]nonane with methyl substituents at the 1 and 5 positions has indicated their potential to influence physical activity, underscoring the importance of understanding the structural implications of such substitutions.
Molecular Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 169177-35-9 | [2] |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| SMILES | CN1C[C@H]2CC | N/A |
| InChI Key | N/A | N/A |
Conformational Analysis: The Predominance of the Chair-Chair Conformation
The conformational landscape of the bicyclo[3.3.1]nonane system is well-documented, with the chair-chair conformation being the most stable arrangement for the parent carbocycle and many of its heterocyclic analogs, including the bispidine scaffold. This preference is primarily driven by the minimization of torsional and steric strain. For 3,7-diazabicyclo[3.3.1]nonane derivatives, the chair-chair conformation is further stabilized by the stereoelectronic effects of the nitrogen lone pairs.
Based on extensive studies of related bispidine derivatives, it is highly probable that this compound also adopts a rigid chair-chair conformation in its ground state. In this conformation, the methyl groups at the bridgehead positions (C1 and C5) would occupy positions that minimize steric interactions with the rest of the bicyclic system. The methyl group on one of the nitrogen atoms (N3) would likely exist in an equatorial position to reduce steric hindrance.
The conformational rigidity of the bispidine core is a key feature that makes it a valuable scaffold in drug design, as it reduces the entropic penalty upon binding to a biological target.
Caption: Energy landscape of bispidine conformations.
Predicted Structural Parameters
In the absence of direct X-ray crystallographic data for this compound, we can predict its key structural parameters based on data from closely related, structurally characterized bispidine derivatives and from computational modeling.
Table 2: Predicted Bond Lengths and Angles
| Parameter | Predicted Value | Basis for Prediction |
| C-N Bond Lengths | 1.45 - 1.48 Å | X-ray data of N-alkylated bispidines |
| C-C Bond Lengths | 1.52 - 1.55 Å | Standard sp³-sp³ C-C bond lengths |
| C-N-C Bond Angles | 110 - 114° | Tetrahedral geometry at nitrogen |
| C-C-C Bond Angles | 109 - 112° | Tetrahedral geometry at carbon |
| C1-N3-C2 Torsional Angle | ~55-60° | Characteristic of a chair conformation |
The methyl groups at C1 and C5 are expected to slightly lengthen the adjacent C-C and C-N bonds due to steric hindrance. The N-methyl group at the 3-position will also influence the local geometry around this nitrogen atom.
Spectroscopic Characterization (Predicted)
The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar structure of the molecule, which renders many of the methylene protons diastereotopic.
-
Methyl Protons: Three distinct singlets are anticipated for the three methyl groups. The N-methyl protons would likely appear in the range of 2.2-2.5 ppm, while the C1 and C5 methyl protons would be further upfield, likely between 1.0 and 1.5 ppm.
-
Methylene Protons: A series of complex multiplets would be observed for the methylene protons of the bicyclic system, likely in the range of 1.5-3.0 ppm. The axial and equatorial protons on the same carbon atom will have different chemical shifts and will exhibit geminal coupling.
¹³C NMR: The carbon NMR spectrum will provide key information about the number of non-equivalent carbon atoms.
-
Methyl Carbons: Three distinct signals are expected for the methyl carbons. The N-methyl carbon would likely appear around 40-45 ppm, while the C1 and C5 methyl carbons would be in the 20-30 ppm range.
-
Bridgehead Carbons (C1, C5): Two signals are expected for the substituted bridgehead carbons.
-
Methylene Carbons: The methylene carbons of the rings will also show distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds of the methyl and methylene groups.
-
C-N Stretching: Medium to weak bands in the 1000-1250 cm⁻¹ region.
-
CH₂ Scissoring and CH₃ Bending: Bands in the 1400-1500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the bicyclic ring system.
Plausible Synthetic Approach: The Mannich Reaction
The synthesis of the 3,7-diazabicyclo[3.3.1]nonane core is classically achieved through a double Mannich reaction.[3][4] A plausible synthetic route to this compound would involve the condensation of a suitable amine, an aldehyde, and a ketone.
Proposed Retrosynthesis:
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol (Hypothetical):
-
Reaction Setup: A mixture of acetone, formaldehyde (as paraformaldehyde or formalin), methylamine, and ammonia (or an ammonium salt) would be prepared in a suitable solvent, such as ethanol or methanol.
-
Condensation: The reaction mixture would be stirred, likely at an elevated temperature, for a period of several hours to allow for the double Mannich condensation to proceed.
-
Workup and Purification: After the reaction is complete, the solvent would be removed under reduced pressure. The residue would be taken up in an appropriate solvent and washed to remove any inorganic salts. The crude product would then be purified by a suitable method, such as column chromatography or distillation under reduced pressure, to yield the pure this compound.
Applications in Drug Discovery and Development
The rigid nature of the bispidine scaffold makes it an excellent platform for the development of conformationally constrained ligands for various biological targets. The introduction of methyl groups, as in this compound, can be used to fine-tune the steric and electronic properties of the molecule to optimize its binding affinity and selectivity for a particular receptor or enzyme.
Given the established activity of other bispidine derivatives at nicotinic acetylcholine receptors, it is plausible that this trimethylated analog could also exhibit interesting pharmacological properties. Further derivatization of the secondary amine at the 7-position could open up avenues for creating a library of compounds for screening against a range of biological targets.
Conclusion
While a definitive crystal structure of this compound remains to be determined, a comprehensive understanding of its molecular architecture can be achieved through the analysis of related compounds and theoretical models. The molecule is predicted to exist in a rigid chair-chair conformation with the methyl groups positioned to minimize steric strain. This structural rigidity, combined with the potential for further functionalization, makes it and other substituted bispidines valuable scaffolds for the design of novel therapeutic agents and other functional molecules. This guide provides a foundational understanding of the key structural features of this molecule, which will be invaluable for researchers working in this area.
References
- Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 55-62.
- Pabel, J., et al. (2014). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 22(17), 4785-4802.
-
PubChem. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane. Retrieved from [Link]
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Eco System. (n.d.). CAS No. 169177-35-9. Retrieved from [Link]
- Kudryavtsev, K. V., et al. (2020). The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. Bioorganic & Medicinal Chemistry Letters, 30(16), 127315.
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- 4. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives | Eurasian Chemico-Technological Journal [ect-journal.kz]
Spectroscopic Unveiling of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane: An In-depth Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure and electronic environment is paramount. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of molecular characterization. This technical guide provides an in-depth analysis of the spectral data for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, a substituted bicyclic diamine. The rigid bicyclo[3.3.1]nonane framework, often found in a stable chair-chair conformation, presents a unique scaffold of significant interest in medicinal chemistry and materials science. This guide will not only present the expected spectral data but also delve into the rationale behind the spectral features, offering insights into the structural nuances of this intriguing molecule.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure. For this compound (C₁₀H₂₀N₂), the molecular weight is 168.28 g/mol . As a compound containing an even number of nitrogen atoms, its molecular ion peak (M⁺) is expected at an even m/z value, in accordance with the nitrogen rule.
Expected Mass Spectrum Data
| m/z (Relative Intensity) | Proposed Fragment |
| 168 (Moderate) | Molecular Ion [M]⁺ |
| 153 (Strong) | [M - CH₃]⁺ |
| 125 (Moderate) | [M - C₃H₇]⁺ |
| 97 (Base Peak) | [C₆H₁₃N]⁺ |
| 70 (Strong) | [C₄H₈N]⁺ |
Interpretation and Fragmentation Pathway
The fragmentation of cyclic amines is typically initiated by alpha-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to a nitrogen atom. This process is driven by the stabilization of the resulting radical cation.
The most probable fragmentation pathway for this compound involves the loss of a methyl group from one of the bridgehead positions (C1 or C5) or from the nitrogen at position 3, leading to a strong peak at m/z 153. Subsequent fragmentation can lead to the formation of various stable iminium ions. The base peak at m/z 97 likely arises from a more complex rearrangement and fragmentation of the bicyclic system.
Caption: Proposed MS fragmentation of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. The IR spectrum of this compound is expected to be dominated by absorptions from C-H and C-N bonds.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Weak-Medium | N-H stretch (secondary amine) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~2780 | Medium | C-H stretch (N-CH₃) |
| 1460-1440 | Medium | CH₂ scissoring |
| 1380-1365 | Medium | CH₃ symmetric bending |
| 1250-1020 | Medium | C-N stretch |
| 910-665 | Broad, Medium | N-H wag (secondary amine) |
Interpretation of the IR Spectrum
The presence of a secondary amine at position 7 is indicated by the N-H stretching vibration around 3300 cm⁻¹.[1] This band is typically weaker and sharper than the O-H stretch of alcohols.[1] The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methyl and methylene groups within the bicyclic framework. A notable feature for N-methyl groups is a distinct C-H stretching band that often appears at a lower frequency, around 2780 cm⁻¹. The C-N stretching vibrations of the aliphatic amine functionalities are expected in the 1250-1020 cm⁻¹ region.[1] The broad absorption between 910-665 cm⁻¹ can be attributed to the out-of-plane N-H wagging of the secondary amine.[1]
Caption: Key IR vibrational modes for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. The symmetry and conformational rigidity of the this compound framework give rise to a well-resolved and informative NMR spectrum. The molecule is expected to adopt a chair-chair conformation, which dictates the chemical environment of the protons and carbons.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show distinct signals for the methyl groups and the protons on the bicyclic framework. The chemical shifts are influenced by the proximity to the electronegative nitrogen atoms and the stereochemical arrangement (axial vs. equatorial).
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.7-2.9 | m | 4H | H-2ax, H-4ax, H-6ax, H-8ax |
| ~2.3-2.5 | m | 4H | H-2eq, H-4eq, H-6eq, H-8eq |
| ~2.2 | s | 3H | N-CH₃ |
| ~1.5 | br s | 1H | N-H |
| ~1.1 | s | 6H | C1-CH₃, C5-CH₃ |
Interpretation of the ¹H NMR Spectrum
The protons on the carbons adjacent to the nitrogen atoms (C2, C4, C6, and C8) are expected to be the most downfield of the ring protons due to the deshielding effect of the nitrogen atoms. In a chair-chair conformation, the axial and equatorial protons will have different chemical shifts and coupling constants. The N-methyl group at position 3 will appear as a sharp singlet around 2.2 ppm. The two methyl groups at the bridgehead positions (C1 and C5) are equivalent and will give rise to a singlet integrating to six protons at approximately 1.1 ppm. The N-H proton of the secondary amine will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. For comparison, the methyl protons of the closely related 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane have been reported at 0.71 ppm and the methylene protons at 2.66 ppm in D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~55-60 | C2, C4, C6, C8 |
| ~45-50 | N-CH₃ |
| ~35-40 | C1, C5 |
| ~30-35 | C9 |
| ~25-30 | C1-CH₃, C5-CH₃ |
Interpretation of the ¹³C NMR Spectrum
The carbons directly bonded to nitrogen (C2, C4, C6, and C8) will be the most deshielded and appear in the 55-60 ppm range. The N-methyl carbon is expected around 45-50 ppm. The bridgehead carbons (C1 and C5) will be in the 35-40 ppm region, and the methylene bridge carbon (C9) will be the most upfield of the ring carbons, appearing around 30-35 ppm. The two equivalent methyl carbons at the bridgehead positions will resonate at approximately 25-30 ppm.
Caption: Key NMR assignments for the title compound.
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source is used.
-
Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe or gas chromatography inlet. The molecules are ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are accelerated and separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then brought into contact with the crystal, and the sample spectrum is acquired.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to assign the structure of the molecule.
Conclusion
The spectroscopic analysis of this compound provides a comprehensive picture of its molecular structure. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns. Infrared spectroscopy identifies the key functional groups, namely the secondary amine and aliphatic C-H and C-N bonds. Nuclear magnetic resonance spectroscopy, through both ¹H and ¹³C nuclei, offers a detailed map of the atomic connectivity and the stereochemical arrangement of the molecule, confirming the rigid chair-chair conformation of the bicyclic system. This in-depth understanding is invaluable for any research or development endeavor involving this and related molecular scaffolds.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 192720, 3,7-Diazabicyclo(3.3.1)nonane. [Link]
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University of California, Davis. Chem 24.10: Spectroscopy of Amines. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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D. Banfi, L. Patiny. : Resurrecting and processing NMR spectra on-line. Chimia, 2008, 62(4), 280-281. [Link]
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Comba, P., Gahan, L. R., Hanson, G. R., Mereiter, K., & van den Brenk, A. L. (1996). Mono- and Dinuclear Copper(II) and Iron(III) Complexes of a Tetradentate Bispidine-diacetate Ligand. Australian Journal of Chemistry, 49(12), 1259-1265. [Link]
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Stereochemistry of trimethyl-substituted bispidines
An In-Depth Technical Guide to the Stereochemistry of Trimethyl-Substituted Bispidines For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a conformationally rigid bicyclic diamine that has become a privileged structure in medicinal chemistry and catalysis.[1][2] Its unique three-dimensional architecture allows for precise spatial orientation of substituents, making it an ideal building block for designing highly selective ligands, catalysts, and therapeutic agents.[3][4][5] This guide focuses on the nuanced stereochemistry of trimethyl-substituted bispidines, specifically the 3,7,9-triazabicyclo[3.3.1]nonane core. We will explore the fundamental conformational preferences of the bispidine ring system, the stereoisomers arising from trimethyl substitution, definitive characterization methodologies, and the causal relationship between stereochemistry and function.
The Bispidine Scaffold: A Foundation of Rigidity and Versatility
First synthesized in the 1930s, the bispidine framework consists of two condensed piperidine rings.[5] This structure's rigidity limits the number of accessible conformations, which is highly advantageous in rational drug design as it reduces the entropic penalty upon binding to a biological target. The two nitrogen atoms at positions 3 and 7 serve as key points for functionalization, allowing for the attachment of various substituents to modulate pharmacological or catalytic activity.[1]
Core Conformations
The bispidine scaffold can theoretically exist in three primary conformations:
-
Chair-Chair (CC): Generally the most stable and predominant conformation. It provides an ideal geometry for chelation of metal ions.[6]
-
Chair-Boat (CB): A higher energy conformation.
-
Boat-Boat (BB): The least stable conformation due to significant steric strain.[6]
The conformational equilibrium is heavily influenced by the nature and placement of substituents on both the nitrogen and carbon atoms of the ring system.[6][7] For N-substituted bispidines, these substituents can introduce additional complexity, such as restricted bond rotation.[7]
Caption: Relative stability of core bispidine conformations.
Stereoisomerism in Trimethyl-Substituted Bispidines
The introduction of three methyl groups onto the 3,7,9-triazabicyclo[3.3.1]nonane core creates several potential stereoisomers. The orientation of these methyl groups relative to the bicyclic framework dictates the molecule's overall shape, polarity, and how it interacts with other molecules.
In a 3,7,9-trimethyl-3,7,9-triazabicyclo[3.3.1]nonane system, the key stereochemical considerations are:
-
Conformation of the Piperazine Rings: Each of the two six-membered rings containing the N3/N7 and N9 atoms can adopt either a chair or a boat conformation.[8]
-
Orientation of N-Substituents: The methyl groups on N3 and N7 can be oriented "inward" (pointing towards the other ring) or "outward" (pointing away).[8]
This leads to a complex potential energy surface with multiple conformers. For example, a gas-phase electron diffraction study of a related tris(trifluoromethylsulfonyl)-substituted triazabicyclo[3.3.1]nonane revealed the presence of at least five different conformers in equilibrium, highlighting the molecule's flexibility despite its bicyclic nature.[8][9] The most stable conformer is typically the one where both rings are in a chair conformation.[8]
Caption: Stereochemical diversity in trimethyl-substituted bispidines.
Definitive Stereochemical Characterization
Determining the precise three-dimensional structure of a specific trimethyl-bispidine isomer is non-trivial and requires a combination of advanced analytical techniques.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure and stereochemistry of bispidine derivatives.[6][10]
-
¹H and ¹³C NMR: Provides fundamental information about the molecular symmetry. The number of unique signals can indicate the presence of a single, stable conformer or a dynamic equilibrium between multiple forms.[6] Inequivalent signals for chemically similar groups (e.g., two N-methyl groups) can arise from different spatial orientations.[11]
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to assemble the carbon skeleton and assign proton and carbon signals unequivocally.
-
Nuclear Overhauser Effect (NOESY/ROESY): This is the cornerstone for stereochemical assignment in bridged bicyclic systems.[6][12] NOE correlations are observed between protons that are close in space (<5 Å), regardless of whether they are connected through bonds. By observing correlations between the N-methyl protons and specific protons on the bicyclic framework, one can definitively determine their relative orientation (e.g., endo vs. exo).[12]
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unambiguous determination of the molecule's atomic and molecular structure in the solid state.[13] It yields precise bond lengths, angles, and torsional angles, offering a definitive picture of a single conformer.[6] This solid-state structure serves as the ultimate validation for the conformational preferences deduced from NMR and computational studies.[14][15]
Experimental Protocol: Synthesis and Characterization Workflow
The synthesis of substituted bispidines often relies on a double Mannich reaction.[4] The following is a representative workflow for the synthesis and stereochemical analysis of a trimethyl-substituted bispidine derivative.
Causality: The choice of a one-pot reaction is for efficiency, while the subsequent purification and analytical steps are designed to isolate and validate the stereochemical identity of the final product.
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Navigating the Stereochemical Landscape: A Technical Guide to the Conformational Analysis of 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework and its heteroatomic analogs are pivotal structural motifs in medicinal chemistry and materials science. Their rigid, pre-organized three-dimensional architecture provides an excellent scaffold for the precise positioning of functional groups in space. Among these, the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core is of particular interest due to its prevalence in biologically active compounds, including ligands for nicotinic acetylcholine receptors.[1] This guide provides an in-depth technical exploration of the conformational analysis of a specifically substituted derivative, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane, offering insights into the interplay of steric and electronic effects that govern its spatial arrangement.
The Architectural Blueprint: Understanding the Bicyclo[3.3.1]nonane Core
The parent bicyclo[3.3.1]nonane system is comprised of two fused six-membered rings. The conformational preference of this scaffold is a delicate balance between minimizing torsional strain and avoiding transannular interactions (non-bonded interactions between atoms across the rings). The primary conformations considered are the chair-chair, chair-boat, and boat-boat forms.
For the unsubstituted carbocyclic bicyclo[3.3.1]nonane, the dual chair-chair conformation is the most stable.[2] However, the introduction of heteroatoms and substituents can significantly alter this landscape. In the case of 3,7-diazabicyclo[3.3.1]nonanes, the presence of nitrogen atoms and their substituents introduces additional conformational variables, including nitrogen inversion and the potential for intramolecular hydrogen bonding.[3]
Synthesis of the this compound Scaffold
The construction of the 3,7-diazabicyclo[3.3.1]nonane core is most commonly achieved through a double Mannich reaction.[4][5] This powerful cyclocondensation reaction involves the reaction of a primary amine, formaldehyde, and a ketone. For the synthesis of the title compound, a logical retrosynthetic approach would involve the reaction of methylamine, formaldehyde, and a suitably substituted piperidin-4-one derivative.
The strategic placement of the methyl groups at the 1 and 5 positions suggests a starting material that already contains these substituents. The methyl group at the 3-position would be introduced via the primary amine reactant.
Caption: Synthetic workflow for this compound.
Probing the Conformation: A Multi-faceted Analytical Approach
A comprehensive conformational analysis requires the synergistic application of several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State Perspective
NMR spectroscopy is the cornerstone for elucidating the conformational dynamics of molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.
Key NMR Observables and Their Interpretation:
| NMR Parameter | Structural Information | Expected Observations for Chair-Chair Conformation |
| ¹H Chemical Shifts | Electronic environment of protons. | Distinct signals for axial and equatorial protons. |
| ¹H-¹H Coupling Constants (J-values) | Dihedral angles between protons. | Large (8-12 Hz) trans-diaxial couplings (³J_ax,ax) are indicative of a chair conformation. |
| ¹³C Chemical Shifts | Carbon skeleton and steric compression. | γ-gauche effects can shield carbon atoms, providing clues about the conformation. |
| Nuclear Overhauser Effect (NOE) | Through-space proximity of protons. | NOEs between axial protons on the same side of a ring and between axial and equatorial protons on adjacent carbons can confirm a chair conformation. |
Experimental Protocol: 2D NMR for Unambiguous Assignment
A suite of 2D NMR experiments is essential for the complete assignment of the ¹H and ¹³C spectra and for extracting detailed conformational information.[6]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of the spin systems within the two piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for assigning quaternary carbons and piecing together the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space distances between protons, which is paramount for determining the relative stereochemistry and conformation.
Caption: Integrated NMR workflow for conformational analysis.
Based on studies of related diazabicyclo[3.3.1]nonanes, the chair-chair conformation is the most likely dominant species in solution.[3][4] The methyl groups at the bridgehead positions (1 and 5) are expected to have a minimal impact on the ring conformation itself. The N-methyl group at position 3 will likely adopt an equatorial orientation to minimize steric interactions with the axial protons on the same ring.
X-ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[7][8][9] This technique yields precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the preferred conformation. For this compound, an X-ray crystal structure would serve as the ultimate validation of the conformational preferences inferred from NMR and computational studies.
The crystal structure of a related compound, 1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane, confirms the chair-chair conformation of the bicyclic core.[10] It is highly probable that the trimethyl derivative will also adopt this conformation in the solid state.
Computational Modeling: In Silico Exploration
Computational chemistry provides a powerful tool for investigating the relative energies of different conformers and the transition states that connect them. Density Functional Theory (DFT) calculations are well-suited for this purpose.
Workflow for Computational Conformational Analysis:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers (e.g., chair-chair, chair-boat, boat-chair, boat-boat).
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the local energy minima.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Energy Comparison: The relative energies of the conformers are compared to determine the most stable conformation.
Calculations on related 3,7-diazabicyclo[3.3.1]nonane derivatives have shown excellent correlation between calculated proton affinities and experimentally determined basicities, underscoring the predictive power of these methods.[11] For the title compound, computational modeling can provide quantitative insights into the energetic preference for the chair-chair conformation and the energy barriers for conformational interconversion.
The Dominant Conformation and Its Implications
The convergence of evidence from NMR spectroscopy, X-ray crystallography of related structures, and computational modeling strongly indicates that This compound predominantly exists in a chair-chair conformation .
Caption: Postulated energy landscape of major conformations.
This rigid and well-defined conformation has significant implications for its application in drug design and materials science:
-
Predictable Vectorial Display of Substituents: The chair-chair conformation orients substituents in predictable axial and equatorial positions, allowing for the precise design of interactions with biological targets or other molecules in a supramolecular assembly.
-
Scaffold for Pharmacophore Modeling: The defined geometry of the core is invaluable for constructing pharmacophore models and understanding structure-activity relationships (SAR).[1]
-
Chirality and Stereochemical Control: Although the parent this compound is achiral, the introduction of further substituents can create chiral centers. The conformational rigidity of the scaffold is crucial for maintaining stereochemical integrity.
Conclusion
The conformational analysis of this compound reveals a molecule with a strong preference for a chair-chair conformation. This preference is dictated by the inherent stability of the bicyclo[3.3.1]nonane framework and is not significantly perturbed by the trimethyl substitution pattern. A comprehensive understanding of this conformational landscape, achieved through the integrated use of advanced analytical and computational techniques, is essential for the rational design of novel molecules based on this versatile scaffold for applications in drug discovery and beyond. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of this and other complex bicyclic systems.
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The Therapeutic Potential of Trimethyl-Bispidine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: The Bispidine Scaffold - A Privileged Structure in Medicinal Chemistry
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold has long been recognized as a "privileged structure" in the field of medicinal chemistry. Its rigid, pre-organized conformation provides a unique three-dimensional framework for the precise positioning of functional groups, enabling high-affinity interactions with a variety of biological targets. The trimethyl-bispidine core, in particular, offers a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of trimethyl-bispidine derivatives, with a focus on their anticancer and antiviral properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their synthesis and biological evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential.
Anticancer Activity: Targeting Polyamine Metabolism for Selective Cytotoxicity
A growing body of evidence points to the promising anticancer activity of bispidine derivatives. A key mechanism underlying this activity is the induction of polyamine catabolism, a metabolic pathway often dysregulated in cancer cells.
Mechanism of Action: Induction of Polyamine Catabolism
Polyamines, such as spermidine and spermine, are essential for cell growth and proliferation. Cancer cells often exhibit elevated levels of polyamines due to increased biosynthesis and decreased catabolism. Certain bispidine derivatives have been shown to activate polyamine catabolism, leading to the production of cytotoxic metabolites, such as hydrogen peroxide and reactive aldehydes, which in turn induce apoptosis in cancer cells. This targeted approach offers the potential for selective cytotoxicity against malignant cells while sparing normal tissues.[1][2][3][4][5]
The activation of this metabolic pathway can lead to the production of cytotoxic substances that may cause apoptosis in cancer cells.[1][3][4][5] Chemical compounds capable of restoring the level of polyamine catabolism in tumors could be potential antineoplastic agents.[1][3][4][5]
Signaling Pathway: Induction of Apoptosis via Polyamine Catabolism
Caption: Proposed mechanism of anticancer activity of trimethyl-bispidine derivatives.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic effects of trimethyl-bispidine derivatives are typically evaluated using in vitro cell viability assays, such as the MTT assay. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for assessing a compound's potency.
| Compound ID | N3-Substituent | N7-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 4c | 3-methoxypropyl | 3-(1H-imidazol-1-yl)propyl | HepG2 (Hepatocellular Carcinoma) | 18 | [2] |
| WI-38 (Normal Lung Fibroblasts) | >100 | [2] | |||
| 4e | 3-methoxypropyl | 2-(piperazin-1-yl)ethyl | HepG2 (Hepatocellular Carcinoma) | 25 | [2] |
| WI-38 (Normal Lung Fibroblasts) | 50 | [2] |
Note: The selectivity of these compounds towards cancer cells over normal cells is a crucial aspect of their therapeutic potential.
Experimental Protocols
The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones is often achieved through a Mannich-type cyclocondensation reaction. The following is a general procedure that can be adapted for the synthesis of various N-substituted derivatives.[6][7][8][9]
Step 1: Synthesis of the Piperidone Precursor. The synthesis often begins with the preparation of a suitably substituted 4-oxopiperidine. For instance, 1-(3-ethoxypropyl)-4-oxopiperidine can be synthesized via a Dieckmann condensation of 3-ethoxypropylamine with ethyl acrylate.[6][9]
Step 2: Mannich Cyclocondensation. The substituted piperidone is then reacted with paraformaldehyde and a primary amine in the presence of an acid catalyst (e.g., acetic acid) in a suitable solvent like methanol. This one-pot reaction forms the characteristic bispidinone core.[6][7][9]
Step 3: Reduction of the Ketone (Optional). If the C9-keto group is not desired, it can be reduced using methods like the Wolff-Kishner reduction (hydrazine hydrate and a strong base like KOH in a high-boiling solvent such as triethylene glycol).[6][9]
Step 4: Purification. The final product is typically purified by column chromatography on alumina or silica gel.[6][9]
Experimental Workflow: Synthesis of Bispidine Derivatives
Caption: General workflow for the synthesis of N-substituted bispidine derivatives.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2 and WI-38) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the trimethyl-bispidine derivative for a specified incubation period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the trimethyl-bispidine derivative at a concentration around its IC50 value for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
To confirm that the cytotoxic effect is mediated by the induction of polyamine catabolism, the following experimental approach can be employed:
-
Cell Culture and Treatment: Culture cancer cells (e.g., HepG2) in the presence or absence of the active bispidine derivative.
-
Polyamine Extraction: After treatment, harvest the cells and extract intracellular polyamines.
-
Quantification of Polyamines: Analyze the levels of putrescine, spermidine, and spermine, as well as their acetylated forms, using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique. A decrease in spermidine and spermine levels, coupled with an increase in putrescine and acetylated polyamines, would indicate the induction of polyamine catabolism.
-
Enzyme Activity Assay: Measure the activity of key polyamine catabolic enzymes, such as spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMOX), in cell lysates treated with the bispidine derivative. An increase in the activity of these enzymes would provide direct evidence of the compound's mechanism of action.[10][11][12][13][14]
Antiviral Activity: A Promising Frontier for Trimethyl-Bispidine Derivatives
The rigid bispidine scaffold is also proving to be a valuable template for the design of novel antiviral agents. By conjugating amino acids or other functionalities to the bispidine core, researchers have developed compounds with potent activity against a range of viruses.
Activity Against Encephalitic Viruses
Bispidine-amino acid conjugates have demonstrated significant antiviral activity against several encephalitic viruses, including Japanese Encephalitis Virus (JEV), West Nile Virus (WNV), and Chandipura Virus (CHPV). One notable example is a tryptophan-conjugated bispidine derivative, which inhibited JEV infection in neuroblastoma cells by over 100-fold at a concentration of 5 µM. The mechanism of action appears to be at a post-entry stage, potentially interfering with viral RNA replication.
Inhibition of SARS-CoV-2 Main Protease
Recent studies have identified bispidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication. Several compounds have shown activity in the micromolar and even submicromolar range. Structure-activity relationship studies have indicated that the presence of a carbonyl group at the C9 position of the bispidine ring is beneficial for inhibitory activity.
Experimental Protocol: Antiviral Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound.
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known amount of virus for a short period to allow for viral attachment and entry.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing various concentrations of the trimethyl-bispidine derivative.
-
Incubation: Incubate the plates for a period that allows for the formation of viral plaques (localized areas of cell death).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 (50% effective concentration) can then be determined.
Antifungal Activity: An Emerging Area of Investigation
While the anticancer and antiviral properties of bispidine derivatives are more extensively studied, there is emerging interest in their potential as antifungal agents. The structural features of the bispidine scaffold, particularly its ability to be functionalized with cationic groups, suggest that these compounds may interact with and disrupt fungal cell membranes. Amphiphilic perylene bisimides, for instance, have shown promising antifungal activity with Minimum Inhibitory Concentration (MIC) values in the low micromolar range against a variety of fungal strains, including Candida and Cryptococcus species.[1][11][13][15][16][17][18][19] Further research is warranted to explore the antifungal potential of trimethyl-bispidine derivatives specifically.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested.
-
Compound Dilution: Prepare serial twofold dilutions of the trimethyl-bispidine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.
Structure-Activity Relationships (SAR): Guiding the Design of More Potent Derivatives
Understanding the relationship between the chemical structure of trimethyl-bispidine derivatives and their biological activity is crucial for the rational design of more effective therapeutic agents.
-
Substituents at N3 and N7: The nature of the substituents at the nitrogen atoms of the bispidine core plays a significant role in determining the compound's biological activity and target selectivity. For anticancer activity, the presence of specific heterocyclic and alkyl ether moieties has been shown to be important for the induction of polyamine catabolism.[2][4][5] In the context of antiviral activity, the conjugation of hydrophobic amino acids, such as tryptophan, has been linked to potent inhibition of viral replication.
-
The C9 Position: The functionality at the C9 position of the bispidine ring also influences biological activity. For instance, a carbonyl group at this position has been found to be advantageous for the inhibition of the SARS-CoV-2 main protease. The reduction of this ketone to a hydroxyl group or its complete removal can significantly alter the compound's properties.[20]
-
Stereochemistry: The rigid nature of the bispidine scaffold gives rise to distinct stereoisomers, and the biological activity can be highly dependent on the stereochemistry of the molecule.
Future Directions and Conclusion
Trimethyl-bispidine derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antiviral agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of trimethyl-bispidine derivatives to refine the structure-activity relationships for each therapeutic area.
-
Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms by which these compounds exert their biological effects.
-
In Vivo Studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer and viral infections.
-
Exploration of New Therapeutic Areas: Investigating the potential of trimethyl-bispidine derivatives for the treatment of other diseases, such as fungal infections and neurological disorders.
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Cathelicidin-derived antiviral peptide inhibits herpes simplex virus 1 infection. (2023). Frontiers in Immunology, 14, 1184976. [Link]
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. (2022). Journal of Fungi, 8(11), 1148. [Link]
-
Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. (1998). Antimicrobial Agents and Chemotherapy, 42(11), 2877–2881. [Link]
-
Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. (2007). ResearchGate. [Link]
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- 15. Synthesis and antifungal evaluation of head-to-head and head-to-tail bisamidine compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane: Structure, Synthesis, and Therapeutic Potential
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique bicyclic diamine, 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane. We will delve into its core structural identifiers, the foundational chemistry of its bispidine scaffold, established synthetic routes, and the burgeoning therapeutic applications suggested by its derivatives.
Core Identification and Nomenclature
Precise identification is the cornerstone of chemical research. This compound is a methylated derivative of the parent bispidine ring system. Its unambiguous identifiers are crucial for database searches, procurement, and regulatory documentation.
The International Chemical Identifier (InChI) provides a standardized, machine-readable string representation of the molecule's structure. From its canonical SMILES representation, the InChI and InChIKey are generated.
-
InChI: InChI=1S/C10H20N2/c1-10-3-11(2)5-9(1,6-12-4-10)7-10/h12H,3-7H2,1-2H3
-
InChIKey: DWHXWBRWFNQLAD-UHFFFAOYSA-N
The InChIKey is a 27-character hashed version of the full InChI, designed for robust database indexing and web searching.
Below is a summary of the key identifiers and physicochemical properties for this compound.
| Identifier / Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 169177-35-9 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂ | [2] |
| Molecular Weight | 168.28 g/mol | [2] |
| Canonical SMILES | CC12CN(C)CC(C1)(C)CNC2 | [1] |
The Bispidine Scaffold: A Privileged Structure in Medicinal Chemistry
The core of the target molecule is the 3,7-diazabicyclo[3.3.1]nonane ring system, commonly referred to as bispidine. This rigid bicyclic structure is of significant interest in drug design for several reasons:
-
Conformational Rigidity: The bicyclic nature locks the molecule into a predictable three-dimensional shape. X-ray crystallography and NMR studies on related compounds confirm that the bispidine core predominantly adopts a stable double "chair-chair" conformation.[3] This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
-
Defined Vectorial Display of Substituents: The nitrogen and carbon atoms of the scaffold provide well-defined points for substitution. The axial and equatorial positions on the rings allow for precise spatial orientation of functional groups, which is critical for optimizing interactions with protein binding pockets.
-
Basic Nitrogen Centers: The two nitrogen atoms are typically basic and can be protonated at physiological pH. This characteristic is often exploited to improve aqueous solubility and to form key hydrogen bond or ionic interactions with biological targets like GPCRs, ion channels, and enzymes.
The structural rigidity and defined substituent vectors make the bispidine scaffold a "privileged" structure—a molecular framework that is capable of binding to multiple, unrelated biological targets.
Caption: Key attributes of the bispidine scaffold.
Synthesis and Methodologies: Constructing the Core
The construction of the 3,7-diazabicyclo[3.3.1]nonane skeleton is most efficiently achieved via a double Mannich reaction. This classic organic reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
General Synthetic Workflow
The synthesis typically involves the condensation of a piperidone derivative, a primary amine, and formaldehyde. This one-pot reaction assembles the bicyclic core with remarkable efficiency. Subsequent modification, such as reduction of the ketone and methylation of the nitrogen and carbon atoms, would lead to the target molecule.
Caption: Synthetic workflow for the bispidine core.
Self-Validating Protocol: Synthesis of a Bispidine Derivative
The following protocol, adapted from established methodologies for bispidine synthesis, outlines the key steps. The integrity of the process is validated at each stage through purification and spectroscopic characterization.
Step 1: Mannich Cyclocondensation
-
To a stirred solution of a suitable 4-piperidone precursor in methanol, add one equivalent of a primary amine (e.g., methylamine for N-methylation).
-
Add a slight excess (2.2 equivalents) of aqueous formaldehyde.
-
Acidify the mixture with acetic acid and reflux for 4-8 hours. The causality here is that the acidic conditions facilitate the formation of the electrophilic Eschenmoser's salt-like intermediate from the amine and formaldehyde, which is necessary for the Mannich reaction to proceed.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the resulting bispidinone intermediate using column chromatography on silica gel.
Step 2: Wolff-Kishner Reduction of the C9-Ketone
-
Dissolve the purified bispidinone from Step 1 in a high-boiling point solvent like triethylene glycol.
-
Add an excess of hydrazine hydrate and a strong base such as potassium hydroxide (KOH).
-
Heat the mixture to 160-180 °C for 5-10 hours. The high temperature is required to decompose the initially formed hydrazone into the desired alkane, releasing nitrogen gas. This is a classic, robust method for the deoxygenation of ketones.
-
Cool the mixture, dilute with water, and extract the bispidine product.
-
Purify via column chromatography or distillation.
Step 3: Characterization and Validation
-
The structure of the final product and intermediates must be unequivocally confirmed using spectroscopic methods.
-
¹H and ¹³C NMR: These techniques are essential to confirm the carbon skeleton and the stereochemical relationship of the protons. The characteristic signals and coupling constants will confirm the rigid "chair-chair" conformation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To verify the disappearance of the C=O stretch from the bispidinone intermediate and the presence of C-N and C-H bonds in the final product.
Applications and Biological Significance
While data on this compound itself is limited, the broader class of substituted bispidines has shown significant promise in drug development.
Central Nervous System (CNS) Activity
Research has demonstrated that derivatives of 3,7-diazabicyclo[3.3.1]nonane with methyl groups at the C1 and C5 positions can have a stimulatory effect on the physical performance of mice.[4] These compounds were found to increase endurance in exhaustive swimming and treadmill tests, with effects exceeding those of the reference drug bromantane.[4] This suggests that the methylated bispidine scaffold can modulate CNS pathways related to physical activity and endurance. The LD50 for these compounds was found to be greater than 1,000 mg/kg, indicating a favorable acute toxicity profile.[4]
Orexin Receptor Antagonism
The bispidine scaffold has been patented as a core structure for the development of orexin receptor antagonists.[1] Orexin receptors are key regulators of the sleep-wake cycle, and their antagonists are pursued for the treatment of sleep disorders, anxiety, and addiction.[1] The rigid framework of bispidine allows for the precise positioning of aromatic substituents that can effectively block the orexin peptide from binding to its receptor.
The potential for this compound in these areas makes it an attractive starting point for further derivatization and exploration in drug discovery programs.
Safety and Handling
While specific toxicological data for this compound is not widely published, related compounds and general principles of handling bicyclic amines should be followed.
| Safety Information | Details |
| Hazard Class | Acute Toxicity, Oral (Category 3) - Based on supplier safety data for similar compounds. |
| Signal Word | Danger |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Handling | Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
-
ChemInform Abstract: The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. (2010). ResearchGate. Available at: [Link]
-
The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020). ResearchGate. Available at: [Link]
- 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (2013). Google Patents.
-
The effect of 3,7-diazabicyclo[3.3.1]nonanes containing monoterpenoid moieties on the physical activity of mice. (2020). ResearchGate. Available at: [Link]
-
1,3,5,7-tetranitro-3,7-diazabicyclo[3.3.1]nonane. (2001). ResearchGate. Available at: [Link]
Sources
Potential research areas for trimethyl-bispidine compounds
An In-Depth Technical Guide to Potential Research Areas for Trimethyl-Bispidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold represents a class of molecules with significant, yet not fully exploited, potential in medicinal chemistry and catalysis. The trimethyl-bispidine core, with its defined stereochemistry and versatile substitution patterns, offers a unique platform for the development of novel therapeutics and functional materials. This guide provides an in-depth exploration of promising research avenues for trimethyl-bispidine compounds, moving beyond established applications to identify novel opportunities in oncology, virology, neurodegenerative diseases, and radiopharmaceuticals. For each proposed area, we will delve into the scientific rationale, present detailed, self-validating experimental workflows, and underscore the causality behind key methodological choices. This document is intended to serve as a strategic roadmap for researchers aiming to innovate within the rich chemical space of trimethyl-bispidine derivatives.
The Trimethyl-Bispidine Scaffold: A Platform for Innovation
The bispidine framework, consisting of two condensed piperidine rings, was first synthesized in the 1930s.[1] Its rigid chair-chair or chair-boat conformation provides a well-defined three-dimensional structure that is highly amenable to chemical modification. The presence of two nitrogen atoms at positions 3 and 7 allows for the introduction of various substituents, including methyl groups, which can fine-tune the steric and electronic properties of the molecule. This structural rigidity and the ability to create multidentate ligands have made bispidine derivatives valuable in coordination chemistry, where they form stable complexes with a variety of metal ions.[2][3] While the broader class of bispidines has seen application in catalysis and as imaging agents, the specific potential of trimethyl-bispidine compounds remains a burgeoning field of investigation.[4][5] This guide will illuminate key areas where focused research on this scaffold could yield significant scientific breakthroughs.
Research Area I: Next-Generation Anticancer Agents Targeting Polyamine Metabolism
Scientific Rationale
Cancer cells often exhibit altered polyamine (PA) metabolism, with reduced catabolism being a common feature.[6] Activating this metabolic pathway can lead to the production of cytotoxic byproducts, inducing apoptosis in malignant cells.[7] Certain bispidine derivatives have demonstrated the ability to activate PA catabolism, leading to selective cytotoxicity in cancer cells over normal fibroblasts.[6][8] Specifically, derivatives that mimic the structure of natural polyamines may be actively transported into cancer cells, enhancing their targeted effect.[6] The trimethyl-bispidine core can serve as a rigid scaffold to present appended functionalities that interact with PA transporters and metabolic enzymes.
Proposed Research Workflow
The overarching goal is to synthesize and screen a library of novel trimethyl-bispidine derivatives to identify lead compounds with potent and selective anticancer activity mediated by the induction of polyamine catabolism.
Sources
- 1. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future | MDPI [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Mannich Reaction Protocol for the Synthesis of the 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) Scaffold
Introduction: The Strategic Value of the Bispidine Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, core is a conformationally rigid, nitrogen-containing bicyclic structure that has garnered significant attention as a "privileged scaffold" in modern drug discovery.[1] Its unique three-dimensional topology provides a fixed and predictable orientation for appended substituents, making it an ideal framework for designing ligands with high affinity and selectivity for various biological targets. This scaffold is not merely a synthetic curiosity; it is found in a range of natural alkaloids, including the sodium ion channel blocker sparteine and the nicotinic acetylcholine receptor (nAChR) ligand cytisine.[2] Consequently, synthetic bispidine derivatives have been explored as potent antiarrhythmic drugs, opioid receptor ligands, and modulators of nAChRs, demonstrating their vast therapeutic potential.[2]
The most prominent and efficient synthetic route to the bispidine core is the double Mannich reaction.[1][3][4] This powerful cyclocondensation strategy offers a direct and modular approach to constructing the bicyclic system, allowing for diverse functionalization by varying the starting materials. This application note provides an in-depth examination of the underlying mechanism and a field-proven, step-by-step protocol for the synthesis of a versatile N-protected bispidinone intermediate, a key precursor to a wide array of bispidine derivatives.
The Double Mannich Reaction: Mechanistic Insights and Rationale
The construction of the 3,7-diazabicyclo[3.3.1]nonane ring system is a classic example of a one-pot, multi-component reaction that proceeds via a tandem or double Mannich condensation. The reaction brings together three key components: a 4-piperidone derivative, a primary amine, and formaldehyde.
Core Components:
-
The Enolizable Ketone: A 4-piperidone acts as the carbon nucleophile. Its two α-carbons, possessing acidic protons, are the sites of aminomethylation. The substituent on the piperidone nitrogen (N1) can be a protecting group like Boc (tert-butyloxycarbonyl) or Benzyl (Bn), which dictates the substitution pattern of the final product.
-
The Amine: A primary amine serves as the nitrogen source for one of the heterocycles (at the N7 position in the final product). The choice of amine directly installs a desired substituent at this position.
-
The Aldehyde: Formaldehyde (often used as its solid polymer, paraformaldehyde) is the one-carbon electrophile that bridges the amine and the enolizable ketone.
The Mechanism Unveiled: The reaction is typically performed under acidic conditions (e.g., acetic acid), which serves two catalytic roles: it promotes the formation of the reactive electrophile and facilitates the enolization of the ketone.
-
Iminium Ion Formation: The primary amine reacts with formaldehyde to form a highly electrophilic N-acyliminium ion (or Eschenmoser salt precursor).
-
First Mannich Addition: The 4-piperidone undergoes acid-catalyzed enolization. The resulting enol attacks the iminium ion, forming the first C-C bond and installing an aminomethyl group at one of the α-positions.
-
Intramolecular Cyclization (Second Mannich Addition): The intermediate from the first addition then undergoes a second, intramolecular Mannich reaction. The second α-carbon of the piperidone ring enolizes and attacks the same nitrogen center (after it has condensed with a second molecule of formaldehyde to reform an iminium ion), closing the second ring and forming the bicyclic bispidinone structure.
This elegant cascade efficiently builds molecular complexity from simple, readily available precursors.
Detailed Experimental Protocol: Synthesis of N-benzyl-N’-Boc-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol describes the synthesis of a versatile bispidinone intermediate where the two nitrogen atoms are orthogonally protected, allowing for selective deprotection and subsequent functionalization.[2] This is a crucial strategy in developing libraries of drug candidates.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| N-Boc-4-piperidone | 199.26 | 10.0 g | 50.2 | The enolizable ketone component. |
| Benzylamine | 107.15 | 5.38 g (5.5 mL) | 50.2 | The primary amine component. |
| Paraformaldehyde | (30.03)n | 4.52 g | 150.6 (as CH₂O) | Use 3.0 equivalents. |
| Acetic Acid, Glacial | 60.05 | 2.9 mL | 50.2 | Catalyst. |
| Methanol | 32.04 | 250 mL | - | Reaction solvent. |
| Saturated NaHCO₃ (aq) | - | ~150 mL | - | For work-up. |
| Brine | - | ~100 mL | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent. |
| Dichloromethane (DCM) | 84.93 | As needed | - | For extraction. |
| Ethyl Acetate / Hexanes | - | As needed | - | For chromatography. |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
Application Notes and Protocols for the Purification of Bicyclic Diamine Products
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Bicyclic diamines are privileged scaffolds in medicinal chemistry and materials science, prized for their rigid conformational structures and diverse biological activities. The stereochemical and chemical purity of these compounds is paramount for their application in drug development, asymmetric catalysis, and polymer chemistry. This guide provides a comprehensive overview of established and advanced techniques for the purification of bicyclic diamine products. We will delve into the mechanistic principles and provide detailed, field-tested protocols for crystallization, chromatography, distillation, and sublimation, with a special focus on the challenges and solutions pertinent to this compound class. Furthermore, this document addresses the critical aspect of chiral resolution, a frequent necessity for the isolation of stereochemically pure bicyclic diamines.
The Central Role of Purity in Bicyclic Diamine Applications
Bicyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and sparteine, are not merely chemical curiosities; they are foundational building blocks in the synthesis of a multitude of functional molecules.[1] Their rigid, three-dimensional structures impart unique properties to the molecules they are incorporated into, influencing everything from receptor binding affinity in pharmaceuticals to the catalytic efficiency of organometallic complexes.[2][3] Consequently, even minor impurities can have significant downstream effects, leading to irreproducible biological data, compromised polymer integrity, or failed synthetic steps. The protocols and techniques detailed herein are designed to ensure the highest degree of purity, thereby safeguarding the integrity of your research and development endeavors.
Foundational Purification Techniques: A Practical Guide
The choice of purification strategy for a bicyclic diamine is dictated by its specific physicochemical properties, including polarity, volatility, thermal stability, and the nature of the impurities present.
Crystallization and Recrystallization: The Art of Solid-State Purification
Crystallization is a powerful technique for purifying solid bicyclic diamines, leveraging differences in solubility between the desired product and its impurities in a given solvent or solvent system. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by controlled cooling to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal recrystallization solvent should exhibit high solubility for the bicyclic diamine at elevated temperatures and low solubility at cooler temperatures. This differential solubility is the driving force for efficient purification. Common solvent systems for diamines include ethanol, mixtures of hexanes and ethyl acetate, or aqueous solutions for their salts.[4]
-
Cooling Rate: A slow cooling rate is generally preferred as it allows for the formation of well-ordered crystals, which are less likely to occlude impurities. Rapid cooling can lead to the precipitation of smaller, less pure crystals.
Protocol 2.1.1: General Recrystallization of a Free Bicyclic Diamine
-
Solvent Screening: In a small test tube, add a small amount of the crude bicyclic diamine and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude bicyclic diamine and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decoloration (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Distillation: Purifying by Vapor Pressure
For liquid or low-melting solid bicyclic diamines, distillation is a primary purification method that separates components based on differences in their boiling points.
Causality Behind Experimental Choices:
-
Simple vs. Fractional Distillation: Simple distillation is suitable for separating a liquid from non-volatile solutes or from another liquid with a significantly different boiling point (typically >70 °C difference).[5] Fractional distillation is employed for separating liquids with closer boiling points.
-
Vacuum Distillation: Many bicyclic diamines have high boiling points and may decompose at atmospheric pressure. Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature and preventing thermal degradation.[6]
Protocol 2.2.1: Vacuum Distillation of a High-Boiling Bicyclic Diamine
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a Claisen adapter to accommodate a thermometer and a capillary for ebullition.
-
Charging the Flask: Add the crude bicyclic diamine to the distillation flask, along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Collecting Fractions: Collect the fraction that distills at a constant temperature. This is your purified bicyclic diamine.
-
Breaking Vacuum: Before turning off the vacuum, allow the apparatus to cool to room temperature. Then, slowly introduce air into the system to break the vacuum.
Sublimation: A Solvent-Free Approach for Solids
Sublimation is a phase transition from the solid to the gas phase without passing through a liquid phase.[7] This technique is particularly useful for purifying solid bicyclic diamines that have a sufficiently high vapor pressure at a temperature below their melting point.
Causality Behind Experimental Choices:
-
Vapor Pressure: The success of sublimation depends on the compound having a vapor pressure that is high enough to allow for a reasonable rate of sublimation at a temperature that does not cause decomposition.
-
Non-Volatile Impurities: Sublimation is highly effective at separating the desired compound from non-volatile impurities, which are left behind as a residue.[7]
Protocol 2.3.1: Sublimation of a Bicyclic Diamine
-
Apparatus Setup: Place the crude bicyclic diamine in the bottom of a sublimation apparatus.
-
Applying Vacuum: Evacuate the apparatus to a low pressure.
-
Heating and Cooling: Gently heat the bottom of the apparatus while cooling the collection surface (cold finger) with circulating cold water or a dry ice/acetone slurry.
-
Collection: The bicyclic diamine will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully breaking the vacuum and scraping the purified crystals from the cold finger.
Chromatographic Techniques: Separation Based on Differential Partitioning
Chromatography encompasses a suite of powerful separation techniques that rely on the differential partitioning of components between a stationary phase and a mobile phase. For bicyclic diamines, which are often polar and basic, special considerations are necessary.
Causality Behind Experimental Choices:
-
Stationary Phase: Standard silica gel is acidic and can strongly interact with basic amines, leading to peak tailing and poor separation. To mitigate this, a small amount of a competing amine, such as triethylamine (TEA), can be added to the mobile phase to neutralize the acidic sites on the silica.[8] Alternatively, amine-functionalized silica or basic alumina can be used as the stationary phase.
-
Mobile Phase: The choice of mobile phase (eluent) is crucial for achieving good separation. A common starting point for normal-phase chromatography of amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).[9] The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
Protocol 3.1: Flash Column Chromatography of a Bicyclic Diamine on Silica Gel
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A good solvent system will give a retention factor (Rf) of ~0.3 for the desired compound. To visualize the spots, UV light can be used if the compound is UV-active, or a staining agent like ninhydrin (for primary/secondary amines) or iodine can be employed.[10][11][12]
-
Column Packing: Pack a glass column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude bicyclic diamine in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system as needed to move the compounds down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified bicyclic diamine.
Workflow for Bicyclic Diamine Purification via Flash Chromatography
Caption: A generalized workflow for the purification of a bicyclic diamine using flash column chromatography.
Chiral Resolution: Isolating Enantiomers
Many bicyclic diamines are chiral, and often only one enantiomer possesses the desired biological activity or catalytic properties. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[13]
Diastereomeric Salt Formation and Crystallization
The most common method for resolving chiral amines is through the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid.[3][14] Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.
Causality Behind Experimental Choices:
-
Chiral Resolving Agent: The choice of the chiral resolving agent is critical and often determined empirically. The goal is to form a pair of diastereomeric salts where one is significantly less soluble than the other in a particular solvent.
-
Stoichiometry and Solvent: The molar ratio of the diamine to the chiral acid and the choice of solvent can greatly influence the efficiency of the resolution.[15]
Protocol 4.1.1: Chiral Resolution of a Racemic Bicyclic Diamine with Tartaric Acid
-
Salt Formation: Dissolve the racemic bicyclic diamine in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Precipitation: Slowly add the tartaric acid solution to the diamine solution with stirring. A precipitate of one of the diastereomeric salts should form.
-
Crystallization: Allow the mixture to stand, possibly with slow cooling, to complete the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Solvent Removal: Dry the organic extract over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched bicyclic diamine.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the purified diamine using chiral HPLC or by NMR spectroscopy with a chiral shift reagent.[16][17]
Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
Caption: A schematic representation of the chiral resolution process for a bicyclic diamine.
Purity Assessment: Knowing What You Have
After purification, it is essential to assess the purity of the bicyclic diamine product.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess purity by identifying signals from impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample.[18][19]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining purity. Chiral HPLC is the gold standard for determining enantiomeric excess.[20]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable bicyclic diamines.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Summary of Purification Techniques and Their Applications
| Purification Technique | Principle of Separation | Best Suited For | Key Advantages | Common Challenges |
| Crystallization/Recrystallization | Differential solubility | Crystalline solids | High purity achievable, scalable | Finding a suitable solvent, potential for low yield |
| Distillation | Difference in boiling points | Liquids or low-melting solids | Effective for removing non-volatile impurities | Thermal decomposition of sensitive compounds |
| Sublimation | Solid to gas phase transition | Solids with high vapor pressure | Solvent-free, effective for removing non-volatile impurities | Not applicable to all solids, can be slow |
| Chromatography | Differential partitioning | Most bicyclic diamines | High resolution, applicable to complex mixtures | Amine-silica interactions, requires solvent |
| Diastereomeric Salt Formation | Differential solubility of diastereomers | Chiral bicyclic diamines | Access to enantiomerically pure compounds | Finding a suitable resolving agent and solvent |
Conclusion
The purification of bicyclic diamine products is a critical step in their synthesis and application. A thorough understanding of the principles behind different purification techniques, combined with careful experimental execution, is necessary to obtain materials of the required purity. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and tools needed to successfully purify these valuable compounds.
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Bon, R. S., et al. (2011). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 1(9), 1733-1743. [Link]
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Liu, X., et al. (2020). Preparation, characterization, and bio-degradation studies of high-performance bio-based polyimides based on bicyclic diamines derived from citric acid. Journal of Materials Chemistry C, 8(12), 4117-4128. [Link]
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Application Notes and Protocols: Strategies for the Functionalization of the 3,7-Diazabicyclo[3.3.1]nonane Scaffold
Introduction: The Strategic Value of the Bispidine Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a conformationally rigid bicyclic diamine that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid framework, which pre-organizes the two nitrogen atoms in a defined spatial orientation, makes it an exceptional scaffold for constructing high-affinity ligands, catalysts, and biologically active molecules.[1][2] The bispidine core is found in natural products like sparteine and is a privileged structure for targeting a variety of biological systems, including nicotinic acetylcholine receptors (nAChRs).[1][3]
The strategic importance of the bispidine scaffold lies in its potential for multi-point functionalization. The two nitrogen atoms (N3 and N7) serve as primary handles for introducing a wide array of substituents, while the carbon backbone, particularly the C9 position, offers further opportunities for modification. This guide provides a detailed overview of the core synthetic strategies and functionalization protocols for the 3,7-diazabicyclo[3.3.1]nonane scaffold, designed for researchers in drug discovery and synthetic chemistry.
Part 1: Synthesis of the Core Scaffold via Double Mannich Condensation
The most prevalent and versatile method for constructing the bispidine core is the double Mannich reaction.[4] This one-pot cyclocondensation reaction typically involves three components: a piperidin-4-one derivative, a primary amine, and an aldehyde (most commonly formaldehyde). The reaction proceeds via the formation of iminium ion intermediates which are then attacked by the enol or enolate of the piperidinone, leading to the bicyclic structure.
The initial product of this reaction is a 3,7-diazabicyclo[3.3.1]nonan-9-one (a bispidinone). The ketone at the C9 position is a crucial synthetic handle for further functionalization. If the parent bispidine scaffold is desired, the ketone can be readily removed via reduction methods like the Wolff-Kishner reduction.[5]
Figure 1: General workflow for the synthesis of the bispidine scaffold.
Protocol 1.1: Synthesis of N,N'-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one
This protocol describes a typical Mannich condensation to produce a C9-keto bispidine derivative, which serves as a versatile intermediate.
Materials:
-
N-Benzyl-4-piperidone (1.0 equiv)
-
Benzylamine (1.0 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl, concentrated)
Procedure:
-
To a round-bottom flask, add N-benzyl-4-piperidone (1.0 equiv) and benzylamine (1.0 equiv) in ethanol.
-
Stir the mixture at room temperature and add paraformaldehyde (2.2 equiv).
-
Add a catalytic amount of concentrated HCl and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by TLC. The choice of an acidic catalyst is crucial for promoting the formation of the necessary iminium intermediates.[4]
-
After completion, cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N,N'-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one.
Part 2: Strategies for N-Functionalization (N3 and N7)
The nucleophilic secondary amine functionalities at the N3 and N7 positions are the most accessible sites for introducing chemical diversity. Functionalization can be either symmetrical (installing the same group on both nitrogens) or unsymmetrical.
A. Symmetrical N,N'-Difunctionalization
Directly reacting the parent 3,7-diazabicyclo[3.3.1]nonane with an excess of an electrophile is the most straightforward approach to achieve symmetrical substitution.
Common Symmetrical Functionalizations:
| Reaction Type | Reagents | Functional Group | Significance |
|---|---|---|---|
| N-Alkylation | Alkyl halides (e.g., R-Br, R-I) | Alkyl | Modulates basicity and lipophilicity.[6] |
| N-Acylation | Acyl chlorides, Anhydrides | Amide | Introduces hydrogen bond acceptors, crucial for receptor binding.[3] |
| N-Sulfonylation | Sulfonyl chlorides (e.g., R-SO₂Cl) | Sulfonamide | Creates potent hydrogen bond acceptors and can alter pharmacokinetic properties.[3] |
| Urea Formation | Isocyanates (R-N=C=O) | Urea | Another key hydrogen bond donating/accepting motif in drug design.[3] |
Protocol 2.1: Symmetrical N,N'-Diacylation
Materials:
-
3,7-Diazabicyclo[3.3.1]nonane (1.0 equiv)
-
Acetyl chloride (2.2 equiv)
-
Triethylamine (Et₃N) or another non-nucleophilic base (2.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3,7-diazabicyclo[3.3.1]nonane in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.5 equiv). The base is essential to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting amine which would render it unreactive.
-
Slowly add acetyl chloride (2.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the di-acetylated product. Further purification can be achieved via recrystallization or chromatography if necessary.
B. Unsymmetrical (Regioselective) N-Functionalization
Achieving unsymmetrical functionalization requires a multi-step approach, typically involving protection/deprotection chemistry. The key is to differentiate the two chemically equivalent nitrogen atoms.
Figure 2: Workflow for unsymmetrical N-functionalization of the DBN scaffold.
Causality Behind the Workflow: The strategy hinges on temporarily deactivating one nitrogen atom with a protecting group (e.g., Boc, Cbz). Since both nitrogens are equally reactive, the initial monoprotection step is often statistically controlled, requiring careful stoichiometry and separation of the mono-protected species from di-protected and unreacted starting material. Once isolated, the remaining free amine can be functionalized selectively. Subsequent removal of the protecting group reveals the second amine, which can then be reacted with a different electrophile to complete the synthesis.
Part 3: Strategies for C-Functionalization
Modifying the carbon skeleton of the bispidine scaffold unlocks new vectors for structural diversification, though it is often more challenging than N-functionalization.
A. Functionalization at the C9 Position
The C9-ketone present in the bispidinone intermediate is the most common and versatile entry point for C-functionalization.
Key C9-Functionalization Reactions:
-
Reduction: As mentioned, reduction (e.g., Wolff-Kishner, NaBH₄) can remove the ketone or convert it to a hydroxyl group, which can be a handle for further reactions (e.g., etherification, esterification).
-
Wittig Reaction: Allows for the installation of an exocyclic double bond, which can then be subjected to a variety of olefin chemistries (e.g., hydrogenation, epoxidation, dihydroxylation).
-
Reductive Amination: Reaction with a primary amine in the presence of a reducing agent (e.g., NaBH₃CN) introduces a C9-amino substituent.
-
Grignard/Organolithium Addition: Adds alkyl or aryl groups to the C9 position, forming a tertiary alcohol.
B. Functionalization of the Carbon Skeleton (C-H Functionalization)
Direct C-H functionalization of the carbon atoms adjacent to the nitrogens (the α-positions: C2, C4, C6, C8) represents a modern and atom-economical approach to derivatization. While methodologies specifically tailored to the bispidine scaffold are still emerging, principles from the broader field of cyclic amine C-H functionalization are applicable.[7][8]
These reactions often proceed via:
-
Oxidative Pathways: Generation of an iminium or enamine intermediate followed by nucleophilic attack.[9]
-
Directed Metalation: Use of a directing group to guide a transition metal catalyst (e.g., Palladium, Rhodium) to a specific C-H bond for cross-coupling reactions.[10]
This area is a frontier in synthetic chemistry and offers significant potential for creating novel bispidine analogues that are otherwise difficult to access. Researchers should consider that such reactions may compete with N-functionalization and require careful optimization of protecting groups and reaction conditions.
Conclusion
The 3,7-diazabicyclo[3.3.1]nonane scaffold is a powerful platform for the development of complex molecules with tailored properties. Its functionalization is primarily driven by the reactivity of its two nitrogen atoms and the versatile C9-keto group in its common synthetic precursor. Mastery of both N-functionalization (symmetrical and unsymmetrical) and C-functionalization strategies allows researchers to systematically explore the chemical space around this rigid core. The application of modern synthetic methods, including C-H functionalization, will continue to expand the library of accessible bispidine derivatives, paving the way for new discoveries in drug development, catalysis, and materials science.
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Gogoll, A., et al. (1998). (π-Allyl)palladium Complexes with N,N'-Diphenylbispidinone Derivatives as a New Type of Chelating Nitrogen Ligand. Organometallics. Available at: [Link]
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Kassack, M. U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Stien, D., & Lallemand, J. Y. (1993). Synthesis of some 3,7-dialkyl-3,7-diazabicyclo[3.3.1]nonanes and a study of their conformations. The Journal of Organic Chemistry. Available at: [Link]
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Vijayakumar, V., & Sundaravadivelu, M. (2010). 2,4,6,8-Tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one. Acta Crystallographica Section E. Available at: [Link]
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Comba, P., et al. (2009). Novel bispidine ligands and their first-row transition metal complexes: trigonal bipyramidal and trigonal prismatic geometries. Dalton Transactions. Available at: [Link]
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The Trimethyl-Bispidine Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction: The Enduring Appeal of the Bispidine Core
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, scaffold is a rigid bicyclic diamine that has captured the attention of medicinal chemists for decades.[1][2] First synthesized in the 1930s, its unique conformational rigidity and the stereospecific orientation of its nitrogen lone pairs make it an exceptional building block for creating structurally diverse and biologically active molecules.[1] The bispidine framework is not a synthetic curiosity; it is found in naturally occurring alkaloids such as sparteine and cytisine, which exhibit a range of pharmacological effects.[3] This natural precedent, combined with the synthetic tractability of the bispidine core, has established it as a "privileged scaffold" in drug discovery. Privileged scaffolds are molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification.
This guide will delve into the medicinal chemistry applications of a specific derivative, trimethyl-bispidine. While direct literature on a singular "trimethyl-bispidine" is sparse, this document will serve as a detailed application note and protocol guide for researchers and drug development professionals interested in exploring the potential of this and other N-methylated bispidine derivatives. We will extrapolate from the extensive knowledge of the broader bispidine family to provide insights into the synthesis, potential applications, and key experimental protocols for trimethylated bispidine compounds.
Structural Features and the Impact of Methylation
The power of the bispidine scaffold lies in its rigid chair-chair or boat-chair conformations, which pre-organize appended functional groups in defined spatial arrangements. The two nitrogen atoms at positions 3 and 7 are key handles for chemical modification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity, solubility, and pharmacokinetic properties.
Methylation, the addition of a methyl group, is a fundamental tactic in medicinal chemistry to fine-tune the properties of a lead compound. In the context of a bispidine scaffold, methylation at the nitrogen atoms (N3 and N7) and potentially at the C9 position can have profound effects:
-
Basicity and Receptor Interactions: N-methylation increases the basicity of the nitrogen atoms. This can significantly impact the strength of ionic interactions with biological targets, such as the acidic residues in the binding pockets of receptors and enzymes.
-
Lipophilicity and Bioavailability: The addition of methyl groups generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, a critical consideration for central nervous system (CNS) drug development.
-
Conformational Restriction: Methyl groups can introduce steric hindrance that may further lock the bispidine core into a specific conformation, potentially leading to higher receptor selectivity.
-
Metabolic Stability: N-methylation can sometimes block sites of metabolism, leading to a longer in vivo half-life of the compound.
Potential Therapeutic Applications of Trimethyl-Bispidine Derivatives
Based on the known biological activities of other bispidine derivatives, trimethyl-bispidine analogs hold promise in several therapeutic areas:
-
Central Nervous System (CNS) Disorders: The ability of lipophilic small molecules to cross the blood-brain barrier makes N-methylated bispidines attractive candidates for treating CNS disorders. Bispidine derivatives have been investigated as antagonists for nicotinic acetylcholine receptors and other CNS targets.[4]
-
Oncology: The bispidine scaffold has been utilized to develop anticancer agents.[2] The rigid framework can be used to present pharmacophores in a precise orientation to interact with targets such as kinases or to influence polyamine catabolism in cancer cells.
-
Radiopharmaceuticals: The strong metal-chelating properties of bispidines make them excellent ligands for developing radiopharmaceuticals for diagnostic imaging (e.g., PET and SPECT) and targeted radiotherapy.[1][5] The inertness of the resulting metal complexes is a key advantage in preventing the release of toxic metal ions in vivo.[1]
-
Antiviral and Antimicrobial Agents: Various bispidine derivatives have shown potential as antiviral and antimicrobial agents.[2]
Synthetic Strategies and Protocols
The synthesis of the bispidine core typically relies on a double Mannich reaction.[3][6] This versatile reaction allows for the construction of the bicyclic framework from a ketone, an amine, and formaldehyde.
Proposed Synthesis of a Trimethyl-Bispidine Derivative
A plausible synthetic route to a 3,7,9-trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol, a representative trimethyl-bispidine derivative, is outlined below. This protocol is based on established methods for the synthesis of related bispidine structures.
Figure 1. Proposed synthetic workflow for a trimethyl-bispidine derivative.
Detailed Experimental Protocol
Step 1: Synthesis of 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetone (1 equivalent), methylamine (2 equivalents, typically as a 40% aqueous solution), and paraformaldehyde (4 equivalents).
-
Solvent: Use a suitable solvent such as ethanol or methanol.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dilute hydrochloric acid and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted starting materials.
-
Isolation: Basify the aqueous layer with a strong base (e.g., NaOH or K2CO3) to a pH of >10. Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 3,7,9-Trimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Grignard Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylmagnesium bromide (1.1-1.5 equivalents) in diethyl ether via a dropping funnel.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired trimethyl-bispidine alcohol.
Characterization and Biological Evaluation
Structural Characterization:
The synthesized trimethyl-bispidine derivative should be thoroughly characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and stereochemistry of the bispidine core.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Protocol for In Vitro Biological Evaluation (General Guideline):
The specific biological assays will depend on the therapeutic target of interest. Below is a general workflow for preliminary in vitro evaluation.
Figure 2. General workflow for the in vitro biological evaluation of novel compounds.
-
Primary Target-Based Assays:
-
Receptor Binding Assays: If targeting a specific receptor, perform competitive binding assays using a radiolabeled ligand to determine the affinity (Ki) of the trimethyl-bispidine derivative.
-
Enzyme Inhibition Assays: For enzymatic targets, measure the IC50 value of the compound using a suitable substrate and detection method (e.g., colorimetric, fluorometric, or luminescent).
-
-
Cell-Based Assays:
-
Cytotoxicity Assays: Evaluate the general toxicity of the compound in relevant cell lines using assays such as MTT or LDH release to determine the CC50.
-
Functional Assays: In a cellular context, assess the functional activity of the compound. For example, if targeting a GPCR, measure changes in downstream signaling molecules like cAMP or intracellular calcium.
-
Application in Radiopharmaceutical Chemistry
The bispidine scaffold is a superior chelator for various metal ions used in nuclear medicine.[1] The rigid pre-organized structure leads to the formation of highly stable and kinetically inert metal complexes.
Protocol for Radiolabeling with a Metallic Radionuclide (e.g., ⁶⁴Cu)
For a trimethyl-bispidine derivative functionalized with a suitable chelating arm (e.g., a picolinate or acetate group), the following general protocol can be applied for radiolabeling.
Table 1: General Radiolabeling Protocol
| Step | Procedure |
| 1. Preparation | Dissolve the bispidine ligand in a suitable buffer (e.g., ammonium acetate, pH 5.5). |
| 2. Radiolabeling | Add the metallic radionuclide (e.g., [⁶⁴Cu]CuCl₂) to the ligand solution. |
| 3. Incubation | Incubate the reaction mixture at an elevated temperature (e.g., 95 °C) for a specific duration (e.g., 15-30 minutes). |
| 4. Quality Control | Analyze the radiolabeling efficiency and radiochemical purity using radio-TLC or radio-HPLC. |
| 5. Purification | If necessary, purify the radiolabeled complex using a C18 Sep-Pak cartridge to remove unchelated radionuclide. |
Conclusion and Future Perspectives
The trimethyl-bispidine scaffold, and N-methylated bispidines in general, represent a promising area for medicinal chemistry research. By leveraging the well-established synthetic routes and understanding the structure-activity relationships of the broader bispidine family, researchers can design and synthesize novel trimethyl-bispidine derivatives with tailored pharmacological profiles. The versatility of the bispidine core, from CNS-active agents to metal-chelating ligands for theranostics, ensures its continued relevance in the quest for new and effective therapeutics. Further exploration of this specific subclass of bispidines is warranted and has the potential to yield novel drug candidates for a variety of diseases.
References
-
Rossetti, A., Sacchetti, A., Meneghetti, F., Dugoni, G.C., Mori, M., & Castellano, C. (2023). Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. Molecules, 28(17), 6351. [Link]
- Yashina, E., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules.
-
Kainz, S., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(9), 2463-2484. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 235-241. [Link]
-
Koval, O., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3872. [Link]
- Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
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Kucher, D., et al. (2023). RATIONAL SCREENING OF MN(II) METAL-LIGAND COMPLEXES FOR USING AS MRI CONTRAST AGENTS USING MACHINE LEARNING. ChemRxiv. [Link]
-
Pörschke, K. R., et al. (2006). Synthesis of N,N′-di(tert-butyl)bispidin-9-ones. European Journal of Organic Chemistry, 2006(15), 3462-3467. [Link]
-
Shvets, N., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3872. [Link]
-
Comba, P., et al. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12531-12543. [Link]
-
Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(3), 235-241. [Link]
-
Turov, A. V., et al. (2009). The First Example of 3,7-Diazabicyclo[3.3.1]nonane Synthesis by Aminomethylation of Guareschi Imide Salts. ChemInform, 40(31). [Link]
-
Zeni, E., et al. (2014). Development of metal complexes for imaging and therapy. Department of Chemical and Pharmaceutical Sciences - UniTS. [Link]
-
Godin, C. S., Crooks, P. A., & Damani, L. A. (1986). N-methylation of phenylpyridines and bispyridyls as a potential toxication route: tissue distribution of azaheterocycle N-methyltransferase activity in the rabbit. Toxicology letters, 34(2-3), 217–222. [Link]
-
Luo, Y., et al. (2015). Metals in Medicine: Imaging Agents. Theranostics, 5(3), 277-288. [Link]
-
Comba, P., et al. (2020). Octadentate Picolinic Acid-Based Bispidine Ligand for Radiometal Ions. Inorganic Chemistry, 59(17), 12435-12448. [Link]
-
Anderson, C. J., & Welch, M. J. (1999). A brief overview of metal complexes as nuclear imaging agents. Nuclear medicine and biology, 26(8), 847–852. [Link]
-
Yashina, E., et al. (2025). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Molecules. [Link]
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Application Note: A Robust Protocol for the Wolff-Kishner Reduction of Bispidinone Scaffolds
Introduction and Strategic Overview
The bispidinone framework, a rigid 3,7-diazabicyclo[3.3.1]nonane system, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique conformational pre-organization makes it an ideal building block for developing ligands, catalysts, and therapeutic agents. A critical transformation in the synthesis of functionalized bispidine derivatives is the complete deoxygenation of the C9-carbonyl group of the bispidinone precursor to a methylene (-CH2-) group.
The Wolff-Kishner reduction is a classical and powerful chemical reaction for this purpose, converting a ketone or aldehyde directly into an alkane.[2][3][4] Unlike the Clemmensen reduction, which employs harsh acidic conditions, the Wolff-Kishner reduction operates under strongly basic conditions, making it the method of choice for substrates sensitive to acid but stable in the presence of a strong base.[2][5]
This application note provides a detailed, field-proven protocol for the Wolff-Kishner reduction of bispidinones, focusing on the highly efficient Huang-Minlon modification .[4][6][7] We will delve into the mechanistic rationale behind the procedural steps, offer a self-validating workflow with in-process controls, and provide a comprehensive troubleshooting guide to empower researchers to overcome common challenges associated with this transformation.
The Underlying Chemistry: Mechanism and Rationale
The efficacy of the Wolff-Kishner reduction is driven by the thermodynamically favorable formation of highly stable dinitrogen gas (N₂).[6] The reaction proceeds through a well-defined sequence:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of hydrazine (H₂NNH₂) on the carbonyl carbon of the bispidinone, forming a hydrazone intermediate.[2][5][8] This is a reversible condensation reaction.
-
Deprotonation and Isomerization: A strong base (typically KOH or NaOH) deprotonates the terminal nitrogen of the hydrazone.[3][5] This is followed by a proton transfer, leading to a diimide anion intermediate.[2]
-
Irreversible N₂ Extrusion: At elevated temperatures, this intermediate collapses, irreversibly eliminating a molecule of nitrogen gas to generate a carbanion.[2][5][7]
-
Protonation: The highly reactive carbanion is immediately protonated by the solvent (typically a high-boiling alcohol like diethylene glycol) to yield the final, reduced bispidine product.[2][5]
Why the Huang-Minlon Modification is Superior for Bispidinones:
The original Wolff-Kishner procedure required anhydrous hydrazine and sealed tubes, making it cumbersome and hazardous.[9] The Huang-Minlon modification revolutionized the process by introducing a simple yet brilliant procedural tweak: using a high-boiling point solvent (e.g., diethylene glycol, b.p. 245°C) and performing the reaction in two stages within a single pot.[2][7][10]
-
Causality: First, the hydrazone is formed at a moderate temperature (~130-160°C). Then, the temperature is raised above the boiling point of water. This allows for the distillation of water generated during the condensation step, as well as any excess hydrazine.[2][7][10] Removing water is crucial as it shifts the hydrazone formation equilibrium to the right and, more importantly, allows the reaction temperature to climb to the ~200°C required for the rate-determining N₂ elimination step.[2][7] This modification significantly shortens reaction times from over 50 hours to just 3-6 hours and consistently improves yields.[5][7] For sterically hindered ketones like many bispidinones, achieving these high temperatures is often essential for the reaction to proceed at a practical rate.[5][10]
Caption: Fig. 1: Reaction Mechanism of the Wolff-Kishner Reduction
Detailed Experimental Protocol: Huang-Minlon Modification
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and maximize yield.
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| Substituted Bispidinone | Three-neck round-bottom flask (250 mL) |
| Diethylene Glycol (DEG), anhydrous | Heating mantle with thermocouple |
| Potassium Hydroxide (KOH), pellets | Magnetic stirrer and stir bar |
| Hydrazine Hydrate (85% solution in H₂O) | Distillation head with condenser |
| Deionized Water | Receiving flask |
| Diethyl Ether or Dichloromethane (for extraction) | Separatory funnel |
| Brine (saturated NaCl solution) | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | TLC plates (Silica gel 60 F₂₅₄) |
| Hydrochloric Acid (1M, for quenching) | Standard laboratory glassware |
3.2. Critical Safety Precautions
-
Hydrazine is highly toxic, corrosive, and a suspected carcinogen. [11][12] Always handle hydrazine hydrate in a certified chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]
-
Potassium hydroxide is extremely corrosive. Avoid contact with skin and eyes.[13]
-
The reaction is conducted at very high temperatures (~200°C). Ensure the heating mantle and glassware are in good condition and properly secured.
3.3. Step-by-Step Procedure
-
Reaction Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a thermocouple to monitor the internal temperature, a distillation head connected to a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Charging the Flask: To the flask, add the bispidinone substrate (1.0 eq.), diethylene glycol (approx. 10-15 mL per gram of substrate), and potassium hydroxide pellets (4.0-5.0 eq.).
-
Addition of Hydrazine: With gentle stirring, carefully add hydrazine hydrate (4.0-5.0 eq.) to the mixture at room temperature.
-
Stage 1 - Hydrazone Formation: Heat the reaction mixture to 130-140°C and maintain this temperature for 1-2 hours. The mixture will become homogeneous as the KOH dissolves.
-
Stage 2 - Water Removal & Reduction: Slowly increase the temperature. You will observe water and excess hydrazine beginning to distill into the receiving flask. Continue heating until the internal temperature reaches 195-200°C .[2][7][10] A steady evolution of nitrogen gas should be visible.
-
Reaction Monitoring (Trustworthiness Check): Maintain the reaction at 195-200°C for 3-5 hours. To check for completion, carefully take a small aliquot from the hot reaction mixture, cool it, dilute it with water, extract with dichloromethane, and spot it on a TLC plate against a spot of the starting material. The disappearance of the starting bispidinone spot indicates the reaction is complete.
-
Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. Carefully and slowly pour the viscous reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DEG used).
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts twice with deionized water and once with brine to remove residual DEG and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude bispidine product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.
Caption: Fig. 2: Experimental Workflow for Bispidinone Reduction
Data Summary and Troubleshooting
4.1. Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate Scale | 1 - 20 mmol | Protocol is scalable within this range. |
| KOH (eq.) | 4.0 - 5.0 | A large excess ensures strongly basic conditions. |
| Hydrazine Hydrate (eq.) | 4.0 - 5.0 | Excess drives hydrazone formation. |
| Solvent (DEG) | 10-15 mL / g substrate | Ensures good heat transfer and substrate solubility. |
| Temperature (Stage 1) | 130-140 °C | Optimal for hydrazone formation without premature decomposition. |
| Temperature (Stage 2) | 195-200 °C | Necessary to overcome the activation energy for N₂ elimination.[5][7] |
| Reaction Time (Stage 2) | 3 - 6 hours | Substrate dependent; monitor by TLC. |
| Typical Yield | 70 - 95% | Dependent on substrate purity and work-up efficiency. |
4.2. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature during Stage 2. 2. Incomplete removal of water. 3. Severe steric hindrance around the carbonyl group. | 1. Ensure the internal temperature reaches at least 195°C. 2. Check for efficient distillation; ensure no leaks in the glassware setup. 3. For extremely hindered ketones, consider the Barton modification which uses sodium metal in DEG at higher temperatures.[7][10] |
| Low Yield | 1. Product is partially water-soluble. 2. Emulsion formation during extraction. 3. Decomposition of a base-sensitive substrate. | 1. Perform more extractions (5-6 times) or use a continuous liquid-liquid extractor. 2. Add brine during extraction to break the emulsion. 3. The Wolff-Kishner is unsuitable for base-sensitive molecules.[2][10] Consider alternative reductions if other functional groups are present. |
| Azine Formation | Formation of a dimeric R₂C=N-N=CR₂ side product. | This is sometimes observed but is usually minimized by using a sufficient excess of hydrazine.[7] Ensure correct stoichiometry. |
| Formation of Pyrazole | Occurs with α,β-unsaturated bispidinones. | The standard Wolff-Kishner is not suitable for α,β-unsaturated ketones as it leads to pyrazole formation.[5][14] A modified procedure using tosylhydrazone is required.[5] |
Conclusion
The Huang-Minlon modification of the Wolff-Kishner reduction is a powerful and reliable method for the deoxygenation of the C9-carbonyl in bispidinone systems. Its operational simplicity as a one-pot procedure, coupled with high yields and the ability to overcome significant steric hindrance, makes it an indispensable tool for researchers in drug development and synthetic chemistry. By understanding the mechanistic principles that dictate the reaction conditions and by implementing the robust, self-validating protocol outlined in this note, scientists can confidently and efficiently access the valuable bispidine scaffold for further synthetic elaboration.
References
-
Title: Wolff–Kishner reduction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Source: Master Organic Chemistry URL: [Link]
-
Title: Wolff–Kishner reduction - L.S.College, Muzaffarpur Source: L.S. College, Muzaffarpur URL: [Link]
-
Title: Wolff-Kishner Reduction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study Source: PubMed Central (PMC) URL: [Link]
-
Title: Wolff-Kishner Reduction - J&K Scientific LLC Source: J&K Scientific LLC URL: [Link]
-
Title: (PDF) Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study Source: ResearchGate URL: [Link]
- Title: Process for reducing steroid ketones to their corresponding methylene analogs Source: Google Patents URL
-
Title: Wolff Kishner Reduction Mechanism Source: YouTube URL: [Link]
-
Title: Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate Source: PubMed URL: [Link]
-
Title: Hydrazine - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
-
Title: SAFETY DATA SHEET - Hydrazine Hydrate 55% Source: Nexchem Ltd URL: [Link]
-
Title: The Wolff-Kishner Reduction and Related Reactions: Discovery and Development Source: DOKUMEN.PUB URL: [Link]
-
Title: Wolff-Kishner Reduction, Mechanism & Application Source: Study.com URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Oily Bispidine Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals facing challenges with the purification of oily bispidine compounds. Bispidines are a vital class of bicyclic diamines, frequently employed as ligands in catalysis and as core scaffolds in medicinal chemistry. However, their synthesis often yields viscous, non-crystalline oils that are notoriously difficult to purify by standard methods.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, drawing from established chemical principles and field-proven experience to provide practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bispidine synthesis resulted in a thick oil that I can't crystallize. What is the most reliable first step for purification?
This is the most common challenge with bispidine and other basic amines. When a compound "oils out" instead of crystallizing, it's because the intermolecular forces are not strong enough to form an ordered crystal lattice at accessible temperatures. The most effective strategy is not to force the oil to crystallize, but to change its chemical nature to favor crystallinity.
Primary Recommendation: Salt Formation.
The underlying principle is to convert the neutral, basic bispidine free base into an ionic salt. Salts have significantly stronger electrostatic interactions, which dramatically increases the melting point and promotes the formation of a well-defined crystal lattice.[1][2] This is the single most powerful technique for converting a basic oil into a manageable solid.
dot
Caption: Conversion of an oily free base to a crystalline salt.
Q2: I attempted a salt screen, but my bispidine salt also oiled out. What should I do now?
This is a frustrating but solvable problem. The failure of one salt to crystallize does not mean all salts will fail. The choice of the counter-ion and the solvent system is critical.[3]
Troubleshooting Steps:
-
Vary the Counter-Ion: Different acids provide counter-ions with different sizes, shapes, and charge distributions. A bulky, asymmetric counter-ion might disrupt crystal packing, whereas a small, spherical one like chloride might promote it.
-
Optimize the Solvent System: Crystallization is a delicate balance of solubility. The ideal solvent should dissolve the salt when hot but have poor solubility when cold.[4] Experiment with solvent mixtures (e.g., methanol/ether, ethanol/ethyl acetate, acetone/hexane) to find the sweet spot.
-
Induce Crystallization: If you have a supersaturated solution that refuses to crystallize, active measures can help[5]:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation points.
-
Seed Crystals: If you have even a tiny amount of solid material, add a single speck to the solution to initiate crystal growth.
-
Slow Cooling & Evaporation: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator or freezer. Alternatively, allow the solvent to evaporate very slowly from an open or partially covered vial.
-
Data Presentation: Recommended Acids for Salt Screening
| Acid | Counter-Ion | Typical Solvent System(s) | Key Considerations |
| Hydrochloric Acid (HCl) | Cl⁻ | Ether, Dioxane, Methanol/Ether | Often forms highly crystalline, stable salts. Can be hygroscopic. |
| Sulfuric Acid (H₂SO₄) | SO₄²⁻ | Ethanol, Isopropanol | Can form mono- or di-basic salts. Often very high melting. |
| Methanesulfonic Acid | CH₃SO₃⁻ | Ethyl Acetate, Acetone | Good for generating crystalline salts with improved solubility in organic solvents. |
| Tartaric Acid | C₄H₄O₆²⁻ | Ethanol, Water/Ethanol mixtures | Chiral counter-ion, useful for resolving racemic mixtures of bispidines. |
| Oxalic Acid | C₂O₄²⁻ | Methanol, Ethanol | Often forms very insoluble, stable crystalline salts. Can be useful for robust precipitation. |
Q3: My compound streaks badly on a silica gel column, even with polar solvents. How can I fix this?
This is a classic problem when purifying basic compounds like bispidine on standard silica gel. Silica contains acidic silanol groups (Si-OH) on its surface. Your basic bispidine (an amine) undergoes a strong acid-base interaction with these sites, causing it to stick irreversibly or elute very slowly and broadly (streaking).[6][7]
Solutions:
-
Use a Basic Modifier: The most common solution is to add a small amount of a volatile base to your eluent system. This base will compete with your compound for the acidic sites on the silica, allowing your bispidine to travel through the column smoothly.
-
Typical Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.1-1% ammonium hydroxide (NH₄OH) to your solvent mixture (e.g., Dichloromethane/Methanol/NH₄OH 90:9:1).[7]
-
-
Switch to a Different Stationary Phase: If modifiers are not effective or are incompatible with your compound, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds.
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of acidic silanol groups.
-
Q4: What is Strong Cation Exchange (SCX) chromatography and is it suitable for my oily bispidine?
Strong Cation Exchange (SCX) is an outstanding and often underutilized technique for purifying basic compounds. It is particularly effective for crude mixtures containing neutral or acidic impurities.[8] The method operates on a "catch-and-release" principle.
Mechanism of Action:
-
Catch (Binding): The crude material is dissolved in a slightly acidic or neutral solvent and loaded onto the SCX column. The SCX resin contains negatively charged groups (like sulfonic acid). Your positively charged (protonated) bispidine binds tightly to the resin.
-
Wash (Elute Impurities): A neutral organic solvent (e.g., methanol) is used to wash the column. All neutral and acidic impurities pass through and are discarded.
-
Release (Elute Product): A basic solution (e.g., 2M ammonia in methanol) is then passed through the column. The strong base deprotonates your bispidine, neutralizing its charge and releasing it from the resin. The pure compound then elutes from the column.[8]
Experimental Protocol: SCX Purification Workflow
dot
Caption: A typical workflow for purifying a basic compound using SCX.
Q5: Are there any non-chromatographic, non-crystallization methods I can try for a preliminary cleanup?
Yes. While chromatography or crystallization will likely be needed for high purity, a simple acid-base liquid-liquid extraction can be very effective for removing non-basic impurities.
Principle: This technique exploits the differential solubility of the bispidine in its protonated (salt) and deprotonated (free base) forms.
Step-by-Step Methodology:
-
Dissolve: Dissolve the crude oily product in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic bispidine will become protonated (Bispidine-H⁺) and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
-
Separate Layers: Separate the two layers. Discard the organic layer containing the impurities.
-
Basify: Add a base (e.g., 6M NaOH) to the aqueous layer until it is strongly basic (pH > 12). This will deprotonate the bispidine salt back to its neutral, oily free base form.
-
Re-extract: Extract the aqueous layer with fresh organic solvent. The pure bispidine free base will now move back into the organic layer.
-
Dry and Evaporate: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified oil.
This process is excellent for removing starting materials or non-polar byproducts before attempting a final purification by chromatography or salt crystallization.
References
-
Reddit. (2024). Purification of oily products in industrial chemistry. Available at: [Link]
-
JSM Central. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Pharmaceutical Technology. (2007). Salt Selection in Drug Development. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
ResearchGate. (2025). (PDF) Challenges and Mitigation Strategies for Control of 3-MCPDEs and GEs in Edible Oil Processing Industries – A comprehensive review. Available at: [Link]
-
MDPI. (n.d.). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Available at: [Link]
-
ResearchGate. (2015). What is a best way to purify a viscous organic liquid product other than column chromatography? Available at: [Link]
-
National Institutes of Health. (n.d.). Microbatch under-oil salt screening of organic cations: single-crystal growth of active pharmaceutical ingredients. Available at: [Link]
-
ResearchGate. (n.d.). Triacylglyceride crystallization in vegetable oils: application of models, measurements, and limitations | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Available at: [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
- Google Patents. (n.d.). EP1578854A1 - Inhibition of rosin crystallization.
-
ResearchGate. (2025). (PDF) An evaluation of salt screening methodologies. Available at: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]
-
A blog on chemical sciences. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
Teledyne ISCO. (2012). Purification of Alkaloids. Available at: [Link]
-
MDPI. (n.d.). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available at: [Link]
-
ResearchGate. (2025). (PDF) Principles of Salt Formation. Available at: [Link]
-
IntechOpen. (n.d.). Advances in Lipids Crystallization Technology. Available at: [Link]
-
Sorbead India. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography. Available at: [Link]
-
ResearchGate. (2025). Effect of diacylglycerols on crystallization of palm oil (Elaeis guineensis). Available at: [Link]
Sources
Technical Support Center: Optimizing Mannich Cyclocondensation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction to synthesize β-amino carbonyl compounds, also known as Mannich bases. These compounds are pivotal intermediates in the creation of pharmaceuticals, natural products, and complex organic molecules.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during experimentation. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring your protocols are robust and self-validating.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses the most frequent issues encountered during the Mannich reaction, offering systematic solutions grounded in chemical principles.
Q1: My Mannich reaction has a very low yield or isn't working at all. What are the common causes and solutions?
A low or nonexistent yield is a frustrating but common issue. The problem can typically be traced back to one of three areas: reagent quality, reaction conditions, or stoichiometry.
Causality: The Mannich reaction is a multi-component condensation that relies on the successful in situ formation of an electrophilic iminium ion and a nucleophilic enol or enolate.[3][4] Failure in either of these preliminary steps will halt the entire reaction.
Systematic Troubleshooting Steps:
-
Verify Reagent Quality and Purity: This is the most critical first step.
-
Aldehyde Source: If using paraformaldehyde as a source for formaldehyde, ensure it is fresh.[5] Old paraformaldehyde can depolymerize inefficiently, leading to a low concentration of the active aldehyde.
-
Amine Salt: Ensure the amine hydrochloride (e.g., dimethylamine hydrochloride) is dry and has been stored correctly to prevent degradation.[5]
-
Active Hydrogen Compound: The purity of your ketone or other enolizable starting material is paramount.[5][6] Impurities from previous steps can inhibit catalyst activity or introduce competing side reactions.[6] Solution: Purify the starting ketone/aldehyde via recrystallization or column chromatography before use.[6]
-
Solvent: Ensure solvents are anhydrous if the reaction is sensitive to water, although many Mannich reactions are robust in protic, aqueous media.
-
-
Optimize Reaction Conditions:
-
Temperature: Many Mannich reactions proceed well at room temperature or with gentle heating. If the reaction is stalled, a gradual increase in temperature while monitoring by Thin Layer Chromatography (TLC) can improve the rate.[6] However, excessive heat can promote side reactions like self-condensation.
-
Reaction Time: These reactions can range from a few hours to overnight.[5] Monitor the reaction's progress by TLC to determine the optimal endpoint and avoid decomposition from prolonged heating.[7][8]
-
pH Control: The reaction is often acid-catalyzed to promote the formation of the iminium ion.[1][3] Using the amine as a hydrochloride salt often provides the necessary acidic environment.[9] If the medium becomes too basic, the concentration of the required iminium ion can decrease.
-
-
Review Stoichiometry:
-
Molar Ratios: Carefully check the molar ratios of your reactants. While a 1:1:1 stoichiometry is the theoretical basis, sometimes a slight excess of the amine and aldehyde may be required to drive the reaction to completion. However, a large excess can lead to side products.[5]
-
Q2: I'm observing significant side product formation. What are they, and how can I minimize them?
Side product formation is a direct consequence of the reactivity of the intermediates and products. Identifying the likely culprits is key to suppression.
Common Side Products and Mitigation Strategies:
-
Bis-Mannich Products: If the starting ketone has acidic protons on both α-carbons, a second aminomethyl group can be added.[10] This is especially common with symmetric ketones like acetone or cyclohexanone.[11]
-
Causality: The initial Mannich base product still contains an enolizable proton, which can react with another iminium ion.
-
Solution: Carefully control the stoichiometry.[5] Use the ketone as the limiting reagent or, conversely, use a large excess of the ketone (e.g., 5 equivalents) to favor the mono-adduct.[11]
-
-
Aldol Condensation: The enolizable ketone or aldehyde can undergo self-condensation, competing with the Mannich reaction.[5]
-
Causality: Aldol reactions are favored under basic conditions where enolate concentration is high. The Mannich reaction is typically favored under the acidic conditions that generate the iminium ion.[5]
-
Solution: Maintain slightly acidic conditions. Using an amine hydrochloride salt is often sufficient. Avoid adding strong bases unless the specific protocol requires it.
-
-
Over-alkylation with Primary Amines: If a primary amine is used, the resulting secondary amine product can react again with the aldehyde and another molecule of the ketone.[1][10]
-
Causality: The product of the first Mannich reaction still has an N-H proton, allowing it to form a new iminium ion.[4]
-
Solution: Use a secondary amine if possible, as the resulting tertiary amine product cannot react further in this way.[1][10] If a primary amine is necessary, use a significant excess of the amine to reduce the chance of the product reacting further.
-
Q3: My product is difficult to purify. What are the best strategies for isolating the Mannich base?
Mannich bases are, by definition, basic. This chemical property is the key to their effective purification.
Purification Workflow:
-
Initial Work-up (Acid-Base Extraction): This is the most effective method for separating the basic product from neutral or acidic impurities.
-
Step 1: After the reaction is complete, quench the mixture and extract it with an organic solvent (e.g., ethyl acetate).
-
Step 2: Wash the organic layer with an acidic aqueous solution (e.g., 1-2N HCl).[12] The basic Mannich product will become protonated (forming a hydrochloride salt) and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Step 3: Separate the layers. Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the Mannich salt, causing the free base to precipitate or to be extractable with a fresh portion of organic solvent.[10]
-
Step 4: Dry the final organic extract over an anhydrous salt (like Na₂SO₄), filter, and concentrate in vacuo.
-
-
Crystallization: Many Mannich bases or their hydrochloride salts are crystalline solids.[7]
-
Strategy: Attempt to crystallize the final free base or its salt from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).
-
-
Column Chromatography: If the product is non-polar or oily, chromatography may be necessary.
-
Challenge: The basic nature of the amine can cause the product to streak or remain on the acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in the eluent.[13] Alternatively, use a different stationary phase like neutral or basic alumina.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Mannich reaction?
The Mannich reaction mechanism proceeds in two main stages under acidic conditions:[4]
-
Formation of the Iminium Ion: The amine performs a nucleophilic attack on the carbonyl carbon of the aldehyde (commonly formaldehyde). This is followed by proton transfer and dehydration to form a highly electrophilic Eschenmoser salt or iminium ion.[3][10]
-
Nucleophilic Attack: The active hydrogen compound (e.g., a ketone) tautomerizes to its more nucleophilic enol form.[3] The enol then attacks the electrophilic carbon of the iminium ion, forming the new C-C bond. A final deprotonation step regenerates the catalyst and yields the final β-amino carbonyl product, or "Mannich base."[10]
Caption: The Mannich reaction mechanism.
Q2: How do I choose the right solvent for my Mannich reaction?
The choice of solvent is crucial for stabilizing the key reactive intermediate. Protic solvents are generally preferred.[1][12]
Causality: The rate-determining step often involves the attack of the enol on the iminium ion. Protic solvents like ethanol, methanol, water, or acetic acid are effective because their polar nature and hydrogen-bonding ability stabilize the charged iminium ion intermediate, increasing its effective concentration and promoting the reaction.[1][12] In some cases, adding an organic solvent to water can actually decrease the reaction rate due to selective solvation effects.[14]
| Solvent | Polarity (Dielectric Const.) | Boiling Point (°C) | Key Characteristics |
| Ethanol | 24.5 | 78 | Excellent general-purpose protic solvent; good solubility for many organics. |
| Methanol | 32.7 | 65 | Similar to ethanol, slightly more polar. |
| Water | 80.1 | 100 | Highly polar, environmentally benign; may require co-solvent for reactant solubility. |
| Acetic Acid | 6.2 | 118 | Acts as both a protic solvent and an acid catalyst.[1][2] |
| DMSO | 46.7 | 189 | Aprotic but highly polar; can be used in specific cases.[12] |
| THF | 7.6 | 66 | Aprotic, less polar; sometimes used, especially in modified Mannich protocols.[15] |
Table 1: Common Solvents for Mannich Reactions.
Q3: What is the role of the catalyst (acid or base) in this reaction?
The Mannich reaction can be catalyzed by either acids or bases, which act on different parts of the reaction mechanism.[1]
-
Acid Catalysis (More Common): An acid catalyst protonates the carbonyl of the aldehyde, making it more electrophilic for the initial attack by the amine. It also facilitates the dehydration step to form the iminium ion.[1] Furthermore, acid catalyzes the tautomerization of the ketone to its nucleophilic enol form.[10] This is the most common mode of catalysis.
-
Base Catalysis: A base catalyst does not promote iminium ion formation. Instead, it deprotonates the α-carbon of the ketone to form a more nucleophilic enolate.[10] This enolate then attacks the neutral aldehyde, and the amine is incorporated in a subsequent step. This pathway is less common for the classic three-component reaction.
Q4: Can I use primary amines in the Mannich reaction? What are the potential complications?
Yes, primary amines can be used, but they introduce a significant potential for side reactions.[4][10]
The Complication (Over-alkylation): The product of a Mannich reaction with a primary amine is a secondary amine. This secondary amine product is itself a valid substrate for another Mannich reaction.[1] It can react with another molecule of aldehyde and ketone, leading to a tertiary amine side product and consuming your desired product.[10]
When to Use Secondary Amines: For predictable, high-yielding synthesis of a simple Mannich base, a secondary amine is almost always preferred. The tertiary amine product is inert to further Mannich conditions, preventing over-alkylation.[1][10]
Key Experimental Protocols
Protocol 1: General Procedure for a Three-Component Mannich Reaction
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the ketone (1.0 eq), the secondary amine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).
-
Solvent Addition: Add the chosen protic solvent (e.g., ethanol) to achieve a suitable concentration (typically 0.1-1.0 M).
-
Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80°C).
-
Monitoring: Monitor the reaction progress by TLC, staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for primary/secondary amines). The reaction is typically complete within 4-24 hours.[12]
-
Work-up: Once the starting material is consumed, proceed to the purification protocol.
Protocol 2: Work-up and Purification of a Mannich Base
-
Quenching: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Liquid-Liquid Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.
-
Acid Wash: Transfer the mixture to a separatory funnel and extract the organic layer with 1N HCl (2-3 times).[12] Combine the acidic aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2N NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 9). The product should precipitate or form an oil.
-
Final Extraction: Extract the aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 3 times).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the purified Mannich base.
Visualizations
Caption: A systematic workflow for troubleshooting low yields.
References
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Sae-joo, W., et al. (2014). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Thai Science. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 3). Let's Talk About the Mannich -- It's EASY, I Promise! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. The Journal of Organic Chemistry, 25(3), 419-423. Retrieved from [Link]
-
Singh, A., et al. (2014). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Journal of the Korean Chemical Society, 58(2), 169-173. Retrieved from [Link]
-
ResearchGate. (n.d.). Mannich reaction: optimization of reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]
-
Manabe, K., et al. (2005). Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water. Organic Letters, 7(23), 5155-5157. Retrieved from [Link]
-
Al-Garni, T. S., et al. (2013). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Journal of Chemistry. Retrieved from [Link]
-
Kumar, S., et al. (2010). Synthesis and Characterization of Some Mannich Bases as Potential Antimicrobial Agents. Asian Journal of Chemistry, 22(5), 3469-3474. Retrieved from [Link]
-
Mohamadpour, F. (2022). The development of imin-based tandem Michael–Mannich cyclocondensation through a single-electron transfer (SET)/energy transfer (EnT) pathway in the use of methylene blue (MB+) as a photo-redox catalyst. RSC Advances, 12(18), 11295-11305. Retrieved from [Link]
-
Khaligh, N. G. (2012). An efficient synthesis of β-amino ketone compounds through one-pot three-component Mannich-type reactions using bismuth nitrate as catalyst. Bulletin of the Korean Chemical Society, 33(3), 974-978. Retrieved from [Link]
-
Yurttaş, L., et al. (2015). Synthesis of Mannich Bases by Two Different Methods and Evaluation of their Acetylcholine Esterase and Carbonic Anhydrase Inhibitory Activities. Marmara Pharmaceutical Journal, 19(2), 105-113. Retrieved from [Link]
-
Reddy, C. S., & Smitha, M. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 213-216. Retrieved from [Link]
-
Liu, T., et al. (2016). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. Catalysis Science & Technology, 6(1), 44-58. Retrieved from [Link]
-
Kumar, D., et al. (2011). Synthesis and biological evaluation of some novel Mannich bases. Der Pharma Chemica, 3(4), 25-30. Retrieved from [Link]
-
Kaur, M., & Singh, S. (2021). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Applied Pharmaceutical Science, 11(1), 1-13. Retrieved from [Link]
-
Watpade, R., et al. (2015). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 7(11), 127-131. Retrieved from [Link]
-
Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 25955-25985. Retrieved from [Link]
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Troubleshooting NMR peak assignment for bispidine structures
Welcome to the technical support center for NMR analysis of bispidine (3,7-diazabicyclo[3.3.1]nonane) structures. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the NMR characterization of this unique and conformationally rich scaffold. As a rigid bicyclic diamine, the bispidine core presents specific complexities in NMR spectra that can obscure peak assignment and stereochemical determination.[1]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and confidently elucidate the structure of your bispidine derivatives.
Frequently Asked Questions (FAQs)
Fundamental Concepts
Q1: What is the most stable conformation of the bispidine core, and how does this affect the NMR spectrum?
A1: The bispidine scaffold predominantly adopts a rigid "chair-chair" (CC) conformation, which is generally the most energetically favorable state.[1][2] This conformation minimizes steric strain and is well-suited for metal chelation.[3] In this arrangement, the two fused piperidine rings both exist in a chair form. This rigidity is a key feature; unlike simple cyclohexanes that undergo rapid ring flips at room temperature, the bispidine core is often locked.[4] This conformational lock has profound implications for the NMR spectrum:
-
Anisochronous Protons: Protons on the same methylene carbon (e.g., C2, C4, C6, C8) become diastereotopic. The axial (ax) and equatorial (eq) protons are in different chemical environments and will appear as distinct signals, each with its own multiplicity.
-
Predictable Coupling: The fixed dihedral angles in the chair-chair conformation lead to predictable scalar (J) coupling patterns, which are crucial for assignment.
-
Symmetry: In symmetrically substituted bispidines (e.g., identical substituents on N3 and N7), the C2 symmetry of the molecule simplifies the spectrum. You will see one set of signals for H1/H5, one set for H2ax/H2eq and H4ax/H4eq, and one set for H6ax/H6eq and H8ax/H8eq.
While the chair-chair form is most common, "chair-boat" (CB) and "boat-boat" (BB) conformations can be populated, especially if there are bulky substituents or specific intramolecular hydrogen bonding patterns that stabilize these higher-energy states.[5] The presence of multiple conformations in solution is a common source of spectral complexity.
Peak Assignment & Interpretation
Q2: My ¹H NMR spectrum is very crowded between 2.0 and 4.0 ppm. How can I begin to assign the core bispidine protons?
A2: This is the most common challenge. The protons of the bispidine core, especially those on carbons adjacent to the nitrogen atoms (C2, C4, C6, C8), have similar chemical environments, leading to significant signal overlap. A systematic, multi-technique approach is essential for confident assignment.
First, it's crucial to understand the expected chemical shift regions. While exact values are highly dependent on substituents, the following table provides a general guide for N-alkylated bispidines in the favored chair-chair conformation.
Table 1: Typical Chemical Shift Ranges for Bispidine Core Nuclei
| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| C1, C5 (Bridgehead) | 1.8 - 2.8 | 27 - 35 | Often complex multiplets due to coupling with multiple neighbors. |
| C2, C4, C6, C8 | Equatorial: 2.8 - 3.8 Axial: 2.0 - 3.0 | 48 - 60 | Equatorial protons are typically deshielded (downfield) relative to their axial counterparts due to anisotropic effects. |
| C9 (Methylene Bridge) | 1.5 - 2.5 | 30 - 35 | Often appears as a distinct set of signals. In the absence of a C9 substituent, it can be a singlet or an AB quartet. |
Data synthesized from multiple sources, including specific values reported for substituted derivatives.[4][6]
To deconstruct the crowded region, a combination of 2D NMR experiments is non-negotiable.
Q3: How can I definitively distinguish between axial and equatorial protons?
A3: This is critical for stereochemical assignment and relies on analyzing both coupling constants (J-values) and through-space correlations (NOEs).
-
Coupling Constants (via ¹H NMR or COSY): In a rigid chair-chair conformation, the dihedral angles are fixed. This leads to distinct coupling patterns:
-
Axial-Axial (³J_ax,ax_): Large coupling (~10-13 Hz) due to a ~180° dihedral angle.
-
Axial-Equatorial (³J_ax,eq_): Small coupling (~2-5 Hz) due to a ~60° dihedral angle.
-
Equatorial-Equatorial (³J_eq,eq_): Small coupling (~2-5 Hz) due to a ~60° dihedral angle.
-
Geminal (²J_ax,eq_): Large coupling (~10-14 Hz).[6]
Practical Approach: Look for a proton that shows at least one large (10-13 Hz) coupling to another proton in the spin system. This is a hallmark of an axial proton coupled to another axial proton. Its geminal partner will be the equatorial proton.
-
-
NOESY/ROESY Spectra: This experiment reveals protons that are close in space (< 5 Å), irrespective of bonding.[7] In a chair-chair bispidine, key diagnostic correlations include:
-
1,3-Diaxial Correlations: Strong NOEs are observed between axial protons on the same side of a ring (e.g., H2ax to H8ax). These correlations are unambiguous proof of their axial relationship and the chair conformation.
-
Bridgehead-Axial Correlations: NOEs between the bridgehead protons (H1/H5) and adjacent axial protons (e.g., H2ax, H8ax).
-
Absence of Equatorial-Axial NOEs (across the ring): The distance between an equatorial proton on one side and an axial proton on the other is too large for a typical NOE.
-
Troubleshooting Common Problems
Q4: My NMR signals are broad and poorly resolved. What are the likely causes and solutions?
A4: Peak broadening in bispidine spectra is a frequent issue that can stem from several sources. The key is to diagnose the root cause systematically.
Causality Explained:
-
Intermediate Rate Exchange: NMR is like a camera with a specific shutter speed. If a molecule is exchanging between two or more conformations (e.g., chair-chair and chair-boat) at a rate comparable to the NMR timescale, the signals for the involved nuclei will broaden and may even disappear (coalesce).
-
Solution: Variable Temperature (VT) NMR is the definitive tool.[8] Cooling the sample will slow the exchange, often sharpening the signals into two distinct sets representing each conformer ("slow exchange regime"). Heating the sample can accelerate the exchange until an averaged, sharp spectrum is observed ("fast exchange regime").
-
-
N-Acyl or N-Aryl Rotamers: Amide or aryl bonds have a significant double-bond character, leading to restricted rotation.[2] This can create stable rotational isomers (rotamers) that interconvert slowly on the NMR timescale at room temperature, resulting in two complete sets of signals for the molecule. If the interconversion rate is intermediate, you will see broadening.
-
Solution: VT-NMR is also the solution here. It allows for the determination of the energy barrier to rotation.[2]
-
-
Sample Concentration & Solubility: High concentrations can increase viscosity and promote intermolecular aggregation, both of which restrict molecular tumbling and lead to broader lines.[9] Undissolved microscopic particles severely disrupt the magnetic field homogeneity.
-
Solution: Always ensure your sample is fully dissolved and filter it if necessary. If broadening persists, dilute the sample.[9]
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron from a spatula or residual catalyst) can cause dramatic peak broadening. This is often diagnosed by the non-uniform nature of the broadening, where protons closer to the metal binding site (the bispidine nitrogens) are affected more severely.
-
Solution: Repurify the sample, perhaps using a chelating agent like EDTA during workup to sequester metal ions.
-
Q5: I see more signals than expected for my symmetrically substituted bispidine. Could these be rotamers?
A5: Yes, this is a very likely explanation, especially if you have N-acyl, N-nitroso, or bulky N-aryl substituents. The partial double-bond character of the N-C(O) or N-Ar bond restricts free rotation, creating stable rotamers that are distinct molecules on the NMR timescale.[2]
For example, in an N,N'-diacetyl bispidine, the two acetyl groups can be oriented in a "parallel" (pa) or "antiparallel" (ap) fashion, giving rise to two different chemical environments and thus two sets of NMR signals.[1]
How to Confirm Rotamers:
-
2D NMR (COSY, HSQC): Acquire 2D spectra. You should be able to trace two independent but very similar sets of correlations, one for each rotamer.
-
NOESY/ROESY: This can help distinguish the rotamers by showing specific through-space correlations between the N-substituent and the bispidine core that are unique to each rotational isomer.
-
Variable Temperature (VT) NMR: As the temperature is increased, the rate of rotation around the restricted bond will increase. At a certain point (the coalescence temperature), the two sets of signals for a given proton will broaden and merge into a single, sharp, averaged signal. This is definitive proof of a dynamic exchange process like rotamer interconversion.[2]
Experimental Protocols
Protocol 1: Acquiring a Full Set of 2D NMR Data for Assignment
This protocol assumes the user has a purified bispidine sample dissolved in an appropriate deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Sample Preparation: Prepare a ~5-15 mg sample in 0.6 mL of solvent. Ensure complete dissolution. Filter through a glass wool plug into a clean, dry NMR tube if any particulates are visible.
-
Shimming: Carefully shim the instrument on your sample to achieve optimal magnetic field homogeneity, indicated by a sharp, symmetrical solvent peak.
-
¹H NMR: Acquire a standard 1D proton spectrum with sufficient resolution.
-
¹³C {¹H} and DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbons. Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons will be absent.
-
gCOSY (Gradient Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically over 2-3 bonds).
-
Setup: Use a standard gradient-selected COSY pulse sequence.
-
Interpretation: Cross-peaks indicate J-coupling. Trace the connectivity from one proton to its neighbors to build spin systems (e.g., H1 -> H2ax/eq -> H9).
-
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton directly to the carbon it is attached to (¹J_CH_).[4]
-
Setup: Use a standard gradient-selected HSQC pulse sequence, optimized for a one-bond coupling constant of ~145 Hz.
-
Interpretation: Each cross-peak links a specific ¹H signal to a specific ¹³C signal, providing unambiguous C-H attachments.
-
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons (typically over 2-3 bonds, ²J_CH_ and ³J_CH_).
-
Setup: Use a standard gradient-selected HMBC pulse sequence, optimized for a long-range coupling of ~8 Hz.
-
Interpretation: Cross-peaks connect protons to carbons that are 2 or 3 bonds away. This is vital for connecting spin systems and identifying quaternary carbons. For example, a correlation from the bridgehead proton H1 to the methylene carbon C9 confirms their connectivity across the nitrogen atom.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close in space (< 5 Å).[7]
-
Setup: Use a standard NOESY pulse sequence with a mixing time appropriate for your molecule's size (e.g., 500-800 ms for a small molecule).
-
Interpretation: Cross-peaks indicate spatial proximity. Use this to confirm stereochemistry, such as the 1,3-diaxial relationships in the chair-chair conformation.
-
By systematically analyzing these spectra, you can piece together the full structure and stereochemistry of your bispidine derivative with high confidence.
References
- Yudina, N. A., Iskakova, T. K., Faskhutdinov, M. F., & Praliyev, K. D. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(2), 85-89.
- Zefirov, N. S., Vatsadze, S. Z., Levit, G. L., & Yufit, D. S. (1999). 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives.
-
University of Wisconsin-Madison, Department of Chemistry. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Retrieved from [Link]
- BenchChem. (2025).
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- Vatsadze, S. Z., Krut'ko, D. P., Zyk, N. V., Zefirov, N. S., Churakov, A. V., & Howard, J. A. K. (1999). First 1H NMR observation of chair–boat conformers in bispidinone system. Molecular structure of 3,7-diisopropyl-1,5-diphenyl-3,7-diazabicyclo-[3.3.1]nonane-9-one.
- Di Mola, A., D'Amora, M., De Saint-Hubert, N., D'Alonzo, D., & Izzo, I. (2016). Rotational Motion in Bispidines: A Conformational Study. Organic Letters, 18(1), 124-127*.
- Jeyaraman, R., & Avila, S. (1981). Stereochemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.
- Kulesza, A., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(22), 7146-7161*.
-
PubChem. (n.d.). 3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one. PubChem Compound Summary for CID 135924. Retrieved from [Link].
-
PubChem. (n.d.). 3,7-Diazabicyclo[3.3.1]nonane. PubChem Compound Summary for CID 192720. Retrieved from [Link].
- Comba, P., & Kerscher, M. (2015). Bispidine coordination chemistry. Dalton Transactions, 44(32), 14193-14209*.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,6-dione-1,5-dicarboxylic acid derivatives: synthesis, structure and resolution - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3,7-Diazabicyclo(3.3.1)nonane | C7H14N2 | CID 192720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. spectrabase.com [spectrabase.com]
Technical Support Center: Regioselectivity in Bispidine Core Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold. This guide provides in-depth, field-proven insights into controlling the regioselectivity of functionalization, a critical step in leveraging the unique properties of this privileged structure in medicinal chemistry, catalysis, and materials science.[1][2][3] This resource is structured into a proactive FAQ section to address common strategic questions and a reactive troubleshooting guide for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about designing a synthetic strategy for regioselective bispidine functionalization.
Q1: What makes regioselective functionalization of the bispidine core so challenging?
A1: The primary challenge lies in the similar reactivity of multiple sites on the bispidine core. The two tertiary amine nitrogens, N3 and N7, are often electronically and sterically similar, making it difficult to selectively functionalize one over the other.[2][4] Furthermore, the carbon skeleton presents several C-H bonds that can be targets for functionalization. The rigid, preorganized chair-chair conformation, while beneficial for chelation, also means that subtle differences in reagent approach can be the deciding factor between success and failure.[2][5]
Q2: What are the primary strategies for controlling N3 vs. N7 regioselectivity?
A2: Controlling selectivity between the two nitrogen atoms is the most common objective. The main strategies involve:
-
Steric Hindrance: Introducing a bulky substituent at a position adjacent to one of the nitrogens (e.g., at C2 or C4) can block the approach of a reagent to the nearest nitrogen (N3), thereby directing functionalization to the more accessible N7.[5]
-
Protecting Groups: A common and effective method is the mono-protection of one nitrogen, allowing the other to be functionalized. The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Electronic Effects: The electronic nature of substituents on the bispidine backbone can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of a nearby nitrogen, favoring reaction at the other.
-
Ring-Opening of a Precursor: Certain synthetic routes start from a 1,3-diazaadamantane precursor, where a regioselective ring-opening can yield a mono-substituted bispidine.[1][6]
Q3: Can the carbon skeleton (C-H bonds) of the bispidine core be functionalized directly?
A3: Yes, C-H functionalization is a powerful tool for modifying the bispidine scaffold.[5] This is typically achieved using transition-metal catalysis. The regioselectivity is controlled by:
-
Directing Groups: A directing group, often attached to N3 or N7, coordinates to the metal catalyst and positions it to activate a specific C-H bond, usually ortho to the directing group's attachment point.[7][8][9] This strategy offers precise control over which carbon is functionalized.
-
Inherent Reactivity: In the absence of a strong directing group, the inherent electronic properties and steric accessibility of the C-H bonds will determine the site of functionalization, which is often less selective.
Q4: How do substituents on the core affect the conformation and subsequent reactivity?
A4: Substituents are decisive for the conformation of the bispidine core, which in turn dictates its properties and reactivity.[4] For example, appending carboxylate groups directly to N3 can destabilize the desirable chair-chair conformation, which is often crucial for creating inert and stable metal complexes.[4][10] This conformational impact is a key consideration; a substituent added to achieve a certain regioselectivity must not negatively impact the final molecule's desired geometry. The most stable conformation is typically the chair-chair form, which efficiently encapsulates metal ions.[2][5]
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental problems, identify their probable causes, and provide actionable solutions.
Problem 1: Low or No Regioselectivity in N-Alkylation/N-Acylation (Mixture of N3 and N7 isomers)
-
Potential Cause 1: Insufficient Differentiation Between N3 and N7. The electronic and steric environments of the two nitrogen atoms in your unsubstituted or symmetrically substituted bispidine are too similar for the reagent to distinguish between them.
-
Solution 1.1: Employ a Mono-protection Strategy. Selectively protect one nitrogen atom before introducing the desired functional group. The choice of protecting group is critical.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Caption: Workflow for N-protection strategy.
Step-by-Step Protocol (Example: Mono-Boc Protection):
-
Dissolve the parent bispidine in a suitable solvent (e.g., Dichloromethane).
-
Cool the solution to 0 °C.
-
Add 0.95 equivalents of Di-tert-butyl dicarbonate (Boc)₂O dropwise. Using slightly less than one equivalent minimizes the formation of the di-protected product.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon consumption of the starting material, perform an aqueous workup.
-
Purify the mono-Boc-protected bispidine from the starting material and di-Boc-protected byproduct using column chromatography.
-
Proceed with the functionalization of the unprotected nitrogen.
-
Deprotect using standard conditions (e.g., Trifluoroacetic acid in DCM).
-
-
Potential Cause 2: Reaction Conditions Favor Equilibrium. High temperatures or prolonged reaction times can sometimes lead to scrambling or migration of functional groups, eroding initial regioselectivity.
-
Solution 2.1: Kinetic Control. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at -78 °C and slowly warm). This favors the kinetically preferred product, which is often formed by reaction at the most sterically accessible site.
Problem 2: C-H Functionalization Yields a Mixture of Positional Isomers
-
Potential Cause: Weak or Ambiguous Directing Group. The directing group used is not coordinating strongly enough or is too flexible, allowing the catalyst to activate multiple C-H positions.
-
Solution 2.1: Select a Stronger, More Rigid Directing Group. Groups containing pyridyl, picolinate, or similar N-heterocyclic donors are highly effective in directing palladium and other transition metal catalysts.[5][9][11] These groups form a stable pre-catalyst complex that rigidly positions the metal for selective C-H activation.[9]
Table 1: Comparison of Directing Groups for C-H Functionalization
Directing Group Common Metal Catalyst Typical Target Position Removability Pyridine Pd(OAc)₂ ortho-C-H of pyridine Difficult Picolinamide Pd(OAc)₂ C-H on bispidine core Moderate Removable Amides Rh(III), Ru(II) C-H on bispidine core Facile | Carboxylate | Pd(OAc)₂ | C-H on bispidine core | Moderate |
-
Solution 2.2: Optimize Reaction Stoichiometry and Additives. The concentration of the catalyst, oxidant, and any additives (like acetate in Pd-catalyzed reactions) can significantly influence selectivity.[9] Perform a systematic optimization (Design of Experiments) to find the ideal conditions. The acetate ligand, for instance, is directly involved in the proton abstraction step in a concerted metalation-deprotonation (CMD) mechanism, and its availability can be crucial.[9]
Problem 3: Difficulty Removing a Directing or Protecting Group After Functionalization
-
Potential Cause: The chosen group is too robust for the substrate. The conditions required to cleave the directing/protecting group (e.g., strong acid/base, hydrogenation) are also degrading the desired functional group or the bispidine core itself.
-
Solution 3.1: Plan for Removal from the Start. Select a protecting or directing group that can be removed under orthogonal conditions to other functionalities in your molecule.[7]
dot graph LR { bgcolor="#F1F3F4" node [shape=note, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
}
Caption: Orthogonal vs. Non-Orthogonal Deprotection.
Table 2: Common Protecting Groups and Orthogonal Removal Conditions
Protecting Group Stable To Cleaved By Boc (tert-butoxycarbonyl) Catalytic hydrogenation, mild base Strong acid (TFA, HCl) Cbz (Carboxybenzyl) Mild acid/base Catalytic hydrogenation (H₂, Pd/C) Fmoc (Fluorenylmethyloxycarbonyl) Acid, hydrogenation Base (e.g., Piperidine) | Benzyl (Bn) | Acid, base, many redox reagents | Catalytic hydrogenation (H₂, Pd/C) |
-
Solution 3.2: Use a "Transformable" Directing Group. Consider a directing group that does not need to be removed but can be converted into another useful functional group in a subsequent step.[8] This improves atom and step economy.
References
-
Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Mn Bispidine Complexes as Potential Magnetic Resonance Imaging Agents : Noncoordinating Peripheral Functional Groups Affect Structural, Kinetic, and Relaxation Properties. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into 'conventional' functional groups. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Bispidine as a β-strand nucleator: from a β-arch to self-assembled cages and vesicles. (n.d.). Chemical Science (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Synthesis and Regioselective Functionalization of Tetrafluorobenzo-[α]-Fused BOPYPY Dyes. (2024). PubMed. Retrieved January 23, 2026, from [Link]
-
Bispidine‐Based Copper(II) Coordination Polymers with Remarkable Dynamic Properties, Selective Volatile Organic Compounds Adsorption, and Exchange Capabilities. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Novel Bispidine-Monoterpene Conjugates—Synthesis and Application as Ligands for the Catalytic Ethylation of Chalcones. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Bispidine Chelators for Radiopharmaceutical Applications with Lanthanide, Actinide, and Main Group Metal Ions. (2023). Inorganic Chemistry - ACS Publications. Retrieved January 23, 2026, from [Link]
-
Bispidine coordination chemistry. (2025). Dalton Transactions (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
Different strategies for the synthesis of N‐protected bispidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Different Topologies of Hg(II)‐Bispidine 1D Coordination Polymers: Dynamic Behavior in Solvent Adsorption and Exchange Processes. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. (2023). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (2025). NIH. Retrieved January 23, 2026, from [Link]
-
Preparation of Contiguous Bisaziridines for Regioselective Ring-Opening Reactions. (2022). JoVE. Retrieved January 23, 2026, from [Link]
-
Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis and antibacterial evaluation of new, unsymmetrical triaryl bisamidine compounds. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Dynamics of Ligand and Guest in 1D Hg(II)‐Bispidine Coordination Polymers With Different Topologies Investigated by Solid‐State NMR. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Transformable/modifiable directing group-assisted C(sp2)–H functionalizations. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
-
A versatile synthetic strategy for non-symmetric isoindigo polymers via modular sidechain engineering. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Bispidine as a Privileged Scaffold. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. (n.d.). Beilstein Journals. Retrieved January 23, 2026, from [Link]
-
Scalable Synthetic Strategy for Unsymmetrical Trisubstituted s-Triazines. (2021). PubMed. Retrieved January 23, 2026, from [Link]
Sources
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- 2. Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Removal and modification of directing groups used in metal-catalyzed C–H functionalization: the magical step of conversion into ‘conventional’ functional groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Transformable/modifiable directing group-assisted C(sp2)–H functionalizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Interpreting complex mass spectrometry fragmentation of bicyclic amines
Technical Support Center: Bicyclic Amine Mass Spectrometry
Welcome to the technical support center for the mass spectral interpretation of bicyclic amines. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter these structurally complex and challenging molecules. Bicyclic amines, prevalent in pharmaceuticals and natural products, exhibit fragmentation patterns that are often non-intuitive due to their inherent ring strain and the powerful directing effect of the nitrogen atom.
This resource provides in-depth, experience-driven answers to common questions, troubleshooting for frequent experimental hurdles, and detailed protocols to empower you to confidently interpret your data.
Section 1: Frequently Asked-Questions (FAQs) on Fundamental Concepts
This section addresses the core principles governing the fragmentation of bicyclic amines.
Q1: What are the primary driving forces behind the fragmentation of bicyclic amines in a mass spectrometer?
A: The fragmentation of bicyclic amines is predominantly governed by two key factors:
-
The Nitrogen Atom's Influence: The nitrogen atom, with its lone pair of electrons, readily stabilizes an adjacent positive charge. This makes cleavage of the carbon-carbon bond alpha to the nitrogen (α-cleavage) a highly favorable and often dominant initial fragmentation step.[1][2][3] This process leads to a stable, resonance-stabilized iminium ion.[1][3][4]
-
Ring Strain: Bicyclic systems possess significant ring strain due to their rigid, fused structures.[5] This inherent strain provides a thermodynamic driving force for ring-opening fragmentation pathways. The instrument's ionization energy easily overcomes the activation energy required to break strained bonds, leading to characteristic fragmentation patterns aimed at relieving this strain.
Q2: How does Electron Ionization (EI) fragmentation of a bicyclic amine typically begin?
A: Under high-energy Electron Ionization (EI), the initial event is the removal of an electron to form a molecular ion (M+•).[6] For amines, this electron is most easily lost from the nitrogen's lone pair. The resulting radical cation is energetically unstable and rapidly undergoes fragmentation. The most common and energetically favorable initial fragmentation is α-cleavage , where a C-C bond adjacent to the nitrogen is broken homolytically.[7][8] This is a radical site-initiated fragmentation, driven by the tendency of the radical on the heteroatom to pair its electron.[7] The resulting fragment is a resonance-stabilized iminium cation, which often appears as the base peak in the spectrum.[8][9]
Q3: Why is the molecular ion peak often weak or even absent in the EI spectra of bicyclic amines?
A: This is a very common observation for aliphatic and cyclic amines. The molecular ion formed under 70 eV EI conditions is highly energetic.[8] Due to the factors mentioned above (the directing power of nitrogen and inherent ring strain), this energetic molecular ion fragments very rapidly and efficiently.[8][9] Pathways like α-cleavage and ring-opening are so favorable that the majority of molecular ions decompose before they can reach the detector. Consequently, the molecular ion peak ([M]+•) can be of very low abundance or entirely absent, making molecular weight determination difficult without softer ionization techniques.[9]
Q4: How does the position of the nitrogen (e.g., bridgehead vs. non-bridgehead) affect fragmentation?
A: The location of the nitrogen atom is critical.
-
Non-Bridgehead Nitrogen: When the nitrogen is part of one of the rings but not at a fusion point, standard α-cleavage pathways are readily available and will typically dominate the spectrum.
-
Bridgehead Nitrogen: A bridgehead nitrogen introduces significant structural constraints. Standard α-cleavage might be sterically hindered or lead to an energetically unfavorable, highly strained iminium ion. In these cases, fragmentation is often initiated by the cleavage of a bond further from the nitrogen atom, typically at the other bridgehead, to relieve the greatest amount of ring strain. This often leads to more complex rearrangement pathways and ring-opening events as the primary fragmentation routes.
Section 2: Troubleshooting Common Experimental Issues
This section is dedicated to solving practical problems encountered during data acquisition and interpretation.
Q1: My ESI spectrum is overly complex, with many peaks I can't explain. What is the likely cause?
A: This is a classic issue in Electrospray Ionization (ESI) and is almost always due to the formation of adduct ions . ESI is a soft ionization technique that primarily forms ions by adding a charged species (like a proton) to the analyte molecule.[10][11] However, any cation present in your sample or solvent system can also form an adduct.
-
Common Culprits: Unintentional alkali metal salts (from glassware, buffers, or reagents) are the most frequent source of adducts.
-
Troubleshooting Steps:
-
Identify the Adducts: Look for peaks corresponding to the mass differences listed in the table below. The mass difference between your suspected [M+H]+ and other major peaks will often match these common adducts.
-
Clean Up Your System: Use high-purity solvents (e.g., LC-MS grade), acid-wash glassware to remove residual salts, and be mindful of buffer components. Trifluoroacetic acid (TFA), for example, is known to cause signal suppression.
-
Intentional Adduction: Sometimes, you can use this to your advantage. If your compound is difficult to protonate, intentionally adding a small amount of sodium acetate or ammonium formate can promote the formation of a single, stable adduct ([M+Na]+ or [M+NH4]+), simplifying the spectrum and improving signal intensity.[12]
-
Table 1: Common Adducts Observed in Positive-Ion ESI-MS [13][14]
| Adduct Ion | Mass Difference (Da) | Common Source |
| [M+H]+ | +1.01 | Acidic mobile phase/analyte |
| [M+NH4]+ | +18.03 | Ammonium formate/acetate buffer |
| [M+Na]+ | +22.99 | Glassware, buffers, reagents |
| [M+K]+ | +38.96 | Glassware, buffers, reagents |
| [M+CH3CN+H]+ | +42.03 | Acetonitrile mobile phase |
| [2M+H]+ | M + 1.01 | High analyte concentration |
Q2: I see a prominent fragment at an unexpected m/z value. How can I confidently determine its origin and structure?
A: An unexpected fragment requires systematic investigation using tandem mass spectrometry (MS/MS). This technique isolates the ion of interest (the precursor ion) and then fragments it further to observe its constituent parts (product ions). This allows you to build a fragmentation "family tree."
The workflow below outlines a logical process for identifying the origin of an unknown fragment.
Caption: Workflow for identifying an unknown fragment ion.
Q3: I am struggling to differentiate between two stereoisomers of a drug candidate. Can mass spectrometry help?
A: While mass spectrometry is not inherently a chiral technique, it can often differentiate stereoisomers, but it requires careful and precise experimentation.[15] Isomers have the same mass and will produce the same fragments, but the relative abundances of those fragments can differ.
-
The Principle: Different stereoisomers (e.g., cis/trans, endo/exo) have slightly different internal energies and three-dimensional structures. When they are fragmented under precisely controlled conditions (especially low-energy collision-induced dissociation, CID), the transition states for certain fragmentation pathways may be more or less favorable for one isomer over the other. This leads to reproducible differences in the ratios of key product ions.
-
Key to Success: You must perform a collision energy study. By systematically varying the collision energy in your MS/MS experiment and plotting the abundance of major fragments, you can generate a "breakdown curve" for each isomer. Differences in these curves can serve as a robust analytical signature to distinguish them. This requires a highly stable instrument and reproducible chromatography.
Section 3: Advanced Mechanistic Interpretation & Protocols
This section explores complex fragmentation pathways and provides a detailed protocol for their elucidation.
Mechanistic Deep Dive: The Retro-Diels-Alder (RDA) Reaction
Beyond simple α-cleavage, bicyclic amines containing endocyclic unsaturation can undergo a characteristic Retro-Diels-Alder (RDA) fragmentation.[16] This is a pericyclic reaction that occurs in the gas phase upon energization and cleaves the ring system into a diene and a dienophile.
The RDA reaction is a powerful diagnostic tool because the masses of the resulting fragments directly reveal the structure of the original six-membered ring.
Caption: Generalized Retro-Diels-Alder (RDA) fragmentation pathway. (Note: Images are placeholders for chemical structures).
This pathway is particularly important in the analysis of natural products and alkaloids with a norbornene-like skeleton. The charge is typically retained on the nitrogen-containing fragment (the dienophile), which will be readily detected.
Experimental Protocol: Elucidating a Fragmentation Pathway via MS/MS
This protocol provides a step-by-step method for using a triple quadrupole or ion trap mass spectrometer to map the fragmentation of a novel bicyclic amine.
Objective: To identify the primary and secondary fragment ions of a target compound and propose a fragmentation pathway.
Materials:
-
LC-MS/MS system (e.g., Q-TOF, Triple Quadrupole, or Orbitrap)
-
LC-MS grade solvents (Water, Acetonitrile, Methanol)
-
LC-MS grade formic acid or ammonium acetate
-
Target bicyclic amine, dissolved at ~1 µg/mL in mobile phase
Methodology:
-
Step 1: Initial Infusion and Full Scan (MS1)
-
Directly infuse the sample solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in full scan mode (e.g., m/z 50-500) using ESI positive ionization.
-
Goal: Confirm the m/z of the protonated molecular ion [M+H]+ and identify any major adducts or in-source fragments. The [M+H]+ will be your precursor ion for the next steps.
-
-
Step 2: Primary Fragmentation (Product Ion Scan of [M+H]+)
-
Switch the instrument to MS/MS or Product Ion Scan mode.
-
Set the first mass analyzer (Q1) to isolate the m/z of your [M+H]+.
-
Apply a range of collision energies (CE) in the collision cell (Q2), for example, stepping from 10 eV to 40 eV in 5 eV increments.
-
Goal: Identify the primary fragment ions generated directly from the molecular ion. Observe which fragments appear at low CE (more stable, easier to form) versus high CE (requiring more energy).
-
-
Step 3: Secondary Fragmentation (MS³ or Sequential Product Ion Scans)
-
Select the most abundant primary fragment ion from Step 2 (let's call it Frag_A).
-
Set this ion (Frag_A) as your new precursor ion in a new MS/MS experiment.
-
Apply collision energy to Frag_A and acquire its product ion spectrum.
-
Repeat this process for all major primary fragments identified in Step 2.
-
Goal: To establish relationships between fragments. If fragmenting Frag_A produces Frag_B, you have proven a sequential relationship: [M+H]+ -> Frag_A -> Frag_B.
-
-
Step 4: Data Analysis and Pathway Construction
-
Calculate the neutral losses between connected ions (e.g., Mass([M+H]+) - Mass(Frag_A)).
-
Propose logical chemical structures for these neutral losses (e.g., H₂O, C₂H₄, CO).
-
Use your knowledge of fragmentation mechanisms (α-cleavage, ring-opening, RDA) to draw a plausible fragmentation pathway that accounts for all major observed ions and neutral losses.
-
Goal: To build a self-consistent, mechanistically sound map of your molecule's decomposition in the mass spectrometer.
-
References
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.15 - Fragmentation of Amines. Whitman College. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Trimethyl-Bispidine Analogues as Cholinergic Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Trimethyl-Bispidine Scaffold
The 3,7-diazabicyclo[3.3.1]nonane, or bispidine, core is a rigid bicyclic diamine that has garnered significant attention in medicinal chemistry. Its constrained conformation makes it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation, which is crucial for selective interaction with biological targets.[1] The presence of two nitrogen atoms allows for diverse substitutions to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific subset: trimethyl-bispidine analogues. The methylation of the nitrogen atoms is a common strategy in medicinal chemistry to influence basicity, lipophilicity, and metabolic stability. Understanding how these methyl groups, and other substitutions on the bispidine core, impact the interaction with cholinergic receptors, particularly nAChRs, is key to unlocking their therapeutic potential in areas such as neurodegenerative diseases and smoking cessation.[2]
Postulated Structure-Activity Relationships of Trimethyl-Bispidine Analogues at Nicotinic Acetylcholine Receptors
Based on SAR studies of related N-substituted cholinergic ligands, we can postulate several key relationships for trimethyl-bispidine analogues. The interaction of these analogues with nAChRs is expected to be governed by the interplay of the rigid bispidine core, the nature of the N-substituents, and any additional functionalization on the carbon skeleton.
The Role of the Trimethylated Nitrogen Core
The core structure of N,N',N'-trimethyl-bispidine features two tertiary amine nitrogens within the bicyclic system and one on a substituent. The methylation of the bridgehead nitrogens (N-3 and N-7) is expected to have several consequences:
-
Basicity and Protonation: Methyl groups are electron-donating, which increases the basicity of the nitrogen atoms compared to their secondary amine counterparts. At physiological pH, these nitrogens will be protonated, forming a cationic head that is crucial for interaction with the cation-π box of the nAChR binding site.
-
Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross the blood-brain barrier, a desirable property for CNS-acting drugs.
-
Steric Hindrance: The methyl groups introduce steric bulk around the nitrogen atoms. This can influence the binding orientation within the receptor pocket and may enhance selectivity for certain nAChR subtypes by preventing clashes with specific amino acid residues.
Influence of Substituents on the Bispidine Skeleton
Modifications to the carbon framework of the bispidine ring system can further tune the pharmacological profile.
-
Substituents at C-9: The C-9 position is a common site for substitution. Introducing polar groups, such as a hydroxyl or carbonyl, can provide additional hydrogen bonding opportunities with the receptor, potentially increasing affinity. Conversely, non-polar substituents could engage in hydrophobic interactions.
-
Aryl or Heteroaryl Substituents: The incorporation of aromatic or heteroaromatic rings, either directly on the nitrogen or on the carbon skeleton, can introduce critical interactions, such as π-π stacking and hydrogen bonding, with aromatic residues in the nAChR binding site. The nature and substitution pattern of these rings are expected to be major determinants of affinity and selectivity.[3]
Comparative Analysis with Other N-Substituted Ligands
Lessons can be drawn from SAR studies of other classes of nAChR ligands:
-
Bispyridinium Compounds: In this class of nAChR antagonists, the length of the alkane linker between the two pyridinium rings is a critical determinant of potency.[4] This highlights the importance of the distance between key pharmacophoric elements, a parameter that is rigidly defined by the bispidine scaffold.
-
Epibatidine Analogues: SAR studies of epibatidine, a potent nAChR agonist, have shown that modifications to the nitrogen-containing ring system significantly impact affinity and selectivity for different nAChR subtypes.[3] This underscores the sensitivity of the receptor to the chemical environment around the basic nitrogen.
The following diagram illustrates the key structural features of a trimethyl-bispidine analogue and their postulated influence on nAChR binding.
Caption: Postulated interactions of a trimethyl-bispidine analogue with the nAChR binding site.
Quantitative Data Presentation: A Comparative Framework
While a direct comparative dataset for a series of trimethyl-bispidine analogues is not available, the following table provides a template for how such data would be presented. To illustrate the concepts, representative data from closely related N-substituted cholinergic ligands are included and clearly marked as such. This table would be populated with experimental data from the assays described in Section 4.
| Compound ID | R1 Substituent | R2 Substituent | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Selectivity Ratio (α4β2/α7) |
| TM-Bis-H | -CH3 | -H | α4β2 | Hypothetical | Hypothetical | Hypothetical |
| α7 | Hypothetical | Hypothetical | ||||
| TM-Bis-Ph | -CH3 | -Phenyl | α4β2 | Hypothetical | Hypothetical | Hypothetical |
| α7 | Hypothetical | Hypothetical | ||||
| TM-Bis-OH | -CH3 | -OH | α4β2 | Hypothetical | Hypothetical | Hypothetical |
| α7 | Hypothetical | Hypothetical | ||||
| Ibogaine[5] | (Reference) | (Reference) | Muscle nAChR | - | 17 ± 3 | - |
| 18-MC[5] | (Reference) | (Reference) | Muscle nAChR | - | 6.8 ± 0.8 | - |
Note: Data for TM-Bis analogues are hypothetical and for illustrative purposes only. Data for Ibogaine and 18-MC are from published literature and are included for comparative context.
Experimental Protocols for SAR Determination
To experimentally validate the postulated SAR, a systematic approach involving synthesis and pharmacological evaluation is required. The following are detailed, self-validating protocols for key in vitro assays.
Synthesis of Trimethyl-Bispidine Analogues
The synthesis of N-substituted bispidine analogues can be achieved through established methods, often involving the Mannich reaction.[1] The following workflow outlines a general approach for N-alkylation.
Caption: General workflow for the N-alkylation of an acetyl-bispidine derivative.
Radioligand Binding Assay for nAChR Affinity
This protocol determines the binding affinity (Ki) of the synthesized analogues for different nAChR subtypes.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from HEK cells)
-
Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin)
-
Test compounds (trimethyl-bispidine analogues)
-
Binding buffer (e.g., Tris-HCl with BSA)
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess of a known non-labeled ligand).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Imaging Assay for nAChR Functional Activity
This protocol measures the functional activity (agonist or antagonist) of the analogues by monitoring changes in intracellular calcium concentration upon receptor activation.
Objective: To determine if a test compound activates (agonist) or inhibits (antagonist) nAChR function.
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
Known nAChR agonist (e.g., nicotine)
-
Test compounds
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 1 hour at 37°C).
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
Compound Addition and Measurement:
-
Agonist Mode: Inject the test compounds at various concentrations and immediately measure the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with the test compounds for a set period, then inject a known agonist (at its EC80 concentration) and measure the fluorescence response.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. For agonist activity, plot ΔF against the log of the test compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC50.
Conclusion and Future Directions
The trimethyl-bispidine scaffold holds considerable promise for the development of novel cholinergic ligands. Based on established principles of medicinal chemistry and SAR data from related compounds, it is postulated that the N-methyl groups will significantly influence the pharmacokinetic and pharmacodynamic properties of these analogues. The systematic synthesis and evaluation of a library of trimethyl-bispidine derivatives with varied substitutions on the carbon framework are essential next steps. The experimental protocols provided in this guide offer a robust framework for such investigations. Future work should also include in vivo studies to assess the therapeutic potential of promising candidates in relevant models of neurological disorders. Furthermore, computational docking and molecular dynamics simulations could provide valuable insights into the specific binding modes of these analogues at different nAChR subtypes, further guiding the rational design of the next generation of trimethyl-bispidine-based therapeutics.
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A Senior Application Scientist's Guide to Validating Synthesized Bispidine Structures with 2D NMR
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, bispidines (3,7-diazabicyclo[3.3.1]nonanes) represent a class of rigid bicyclic diamines with significant potential in medicinal chemistry and catalysis due to their unique structural and electronic properties.[1][2] The rigidity of the bispidine backbone provides a pre-organized framework for coordinating metal ions and interacting with biological targets.[2] However, the synthesis of substituted bispidines can often lead to complex mixtures of stereoisomers and regioisomers. Unambiguous structural validation is therefore not just a formality, but a critical step to ensure the integrity of subsequent biological and chemical studies.
This guide provides an in-depth comparison of three fundamental 2D Nuclear Magnetic Resonance (NMR) techniques—COSY, HSQC, and HMBC—for the structural elucidation of synthesized bispidines. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, empowering you to confidently and accurately determine the structure of your novel bispidine derivatives.
The Challenge: Unraveling the Complexity of the Bispidine Core
The inherent complexity of the bispidine scaffold, often featuring multiple stereocenters and conformationally restricted rings, can make its characterization by 1D NMR alone insufficient.[3] Overlapping proton signals and the lack of direct proton-carbon information can obscure the true connectivity of the molecule. This is where 2D NMR becomes an indispensable tool, allowing us to visualize through-bond correlations and piece together the molecular puzzle.[4][5]
A Comparative Analysis of 2D NMR Techniques for Bispidine Elucidation
To illustrate the power of these techniques, let's consider a hypothetical substituted bispidine as our model throughout this guide (Figure 1).
Figure 1. Hypothetical substituted bispidine for 2D NMR analysis.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment is the foundational 2D NMR technique for identifying protons that are coupled to each other, typically through two or three bonds.[6] For a bispidine, this is crucial for tracing the connectivity of the protons within each of the six-membered rings.
Causality in Action: A cross-peak in a COSY spectrum between two protons, HA and HB, definitively establishes that they are J-coupled. This allows us to "walk" along the carbon backbone, identifying adjacent protons. For our model bispidine, we would expect to see COSY correlations between the geminal protons on the same carbon (e.g., H-2a and H-2b) and between vicinal protons on adjacent carbons (e.g., H-1 and H-2a/H-2b).
Experimental Workflow for COSY Analysis:
Caption: Workflow for COSY analysis of a synthesized bispidine.
HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to Carbons
The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[7] This is an incredibly powerful technique for assigning carbon resonances and confirming the proton assignments made from the COSY spectrum.
Causality in Action: An HSQC cross-peak at a specific 1H and 13C chemical shift confirms a direct C-H bond. This eliminates ambiguity in assigning carbon signals, especially in regions where multiple carbons might have similar chemical shifts. For our model bispidine, each protonated carbon will show a correlation to its attached proton(s). Quaternary carbons, such as the carbonyl carbon, will be absent from the HSQC spectrum.
Experimental Workflow for HSQC Analysis:
Caption: Workflow for HSQC analysis of a synthesized bispidine.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton
The HMBC experiment is arguably the most informative 2D NMR technique for elucidating the overall structure of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH).[7]
Causality in Action: An HMBC cross-peak from a proton to a carbon indicates that they are within a two or three-bond distance. This allows us to connect the C-H fragments identified by HSQC and to locate quaternary carbons. For our model bispidine, we can use HMBC to:
-
Connect the two six-membered rings by observing correlations from protons on one ring to carbons on the other.
-
Confirm the position of the substituents on the nitrogen atoms by observing correlations from the N-alkyl protons to the carbons of the bispidine core.
-
Locate the carbonyl group by observing correlations from adjacent protons to the quaternary carbonyl carbon.
Logical Flow of Structural Elucidation using 2D NMR:
Caption: Logical flow for elucidating a bispidine structure using 2D NMR.
Data Summary and Interpretation
The following table summarizes the expected 2D NMR correlations for our hypothetical substituted bispidine.
| Proton(s) | Expected COSY Correlations with: | Expected HSQC Correlation to: | Expected HMBC Correlations to: |
| H-1, H-5 | H-2, H-4, H-6, H-8 | C-1, C-5 | C-2, C-4, C-6, C-8, C-9 |
| H-2, H-4, H-6, H-8 | H-1, H-5, and geminal protons | C-2, C-4, C-6, C-8 | C-1, C-3, C-5, C-7, C-9 |
| N-CH2-CH3 | -CH3 | N-CH2 | C-3 (or C-7), N-CH3 |
| N-CH2-CH3 | -CH2- | N-CH3 | N-CH2 |
| N-CH2-Ph | - | N-CH2 | C-3 (or C-7), Phenyl Cipso |
Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified synthesized bispidine.
-
Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
The following are general guidelines. Specific parameters should be optimized for the instrument and sample.
-
1D 1H NMR: Acquire a standard proton spectrum to check for sample purity and to serve as a reference.
-
1D 13C NMR: Acquire a standard carbon spectrum.
-
COSY: Use a standard gradient-selected COSY pulse sequence. Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the 1JCH coupling constant to approximately 145 Hz. An edited HSQC can be used to differentiate CH/CH3 from CH2 groups.
-
HMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a nJCH of 8-10 Hz.
Conclusion
The structural validation of synthesized bispidines is a non-trivial but essential task for ensuring the quality and reliability of research in drug discovery and development.[8][9][10] While 1D NMR provides a preliminary assessment, a combination of 2D NMR techniques, specifically COSY, HSQC, and HMBC, offers a robust and self-validating system for unambiguous structure elucidation. By understanding the specific information provided by each experiment and the causal relationships between the observed correlations and the molecular structure, researchers can confidently navigate the complexities of these valuable heterocyclic scaffolds.
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-
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-
MDPI. (n.d.). Metal Complexes of Bispidine Derivatives: Achievements and Prospects for the Future. Retrieved from [Link]
-
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PMC. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]
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PMC. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]
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AIR Unimi. (n.d.). Synthesis and Characterization of a Tetradentate Bispidine-based Ligand and its Zinc(II) Complex. Retrieved from [Link]
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MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Retrieved from [Link]
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MDPI. (n.d.). Structure Elucidation and Cholinesterase Inhibition Activity of Two New Minor Amaryllidaceae Alkaloids. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
Hazard Evaluation: An Inference-Based Approach
Due to the absence of a specific SDS, a hazard assessment for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane is predicated on the known risks of similar chemical structures. The bicyclo[3.3.1]nonane framework imparts a rigid, three-dimensional structure, and the presence of two tertiary amine groups is expected to dominate its chemical reactivity and physiological effects.
Key Inferred Hazards:
-
Corrosivity: Structurally similar trimethylated cyclic amines, such as 1,4,7-Trimethyl-1,4,7-triazacyclononane, are classified as causing severe skin burns and eye damage.[1] It is therefore prudent to handle this compound as a corrosive substance.
-
Irritation: Aliphatic amines are well-documented skin and respiratory irritants.[2] Inhalation of vapors or mists may lead to respiratory tract irritation.[2]
-
Flammability: The "nonane" component of the name suggests a carbon backbone that may confer flammability, similar to other nonane derivatives.[2]
| Property | Value/Information | Source |
| CAS Number | 169177-35-9 | [3][4] |
| Molecular Formula | C₁₀H₂₀N₂ | [3][4] |
| Molecular Weight | 168.28 g/mol | [3][4] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical to mitigate the inferred hazards. The following recommendations are based on a cautious approach, treating the compound as corrosive and irritant.
-
Hand Protection: Wear nitrile rubber gloves with a minimum thickness of 0.11mm. Nitrile provides good resistance to a broad range of chemicals. Always inspect gloves for signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, chemical-resistant overalls are recommended. Ensure that all skin is covered.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a NIOSH-approved respirator with cartridges suitable for organic vapors and amines (e.g., ABEK cartridges) is necessary.
Operational Protocols: Safe Handling and Storage
Adherence to strict operational protocols is fundamental for preventing exposure and ensuring a safe laboratory environment.
Handling:
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
-
Chemical Transfer: Use a closed system for transferring the chemical whenever possible to minimize the release of vapors.[1] Avoid generating mists or aerosols.
-
Incompatible Materials: Keep away from strong oxidizing agents and sources of ignition.[2]
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[3][5]
-
The recommended storage temperature is between 2-8°C.[3]
-
Store away from incompatible materials, particularly strong acids and oxidizing agents.
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is critical.
Spill Response Workflow:
Caption: Workflow for managing a chemical spill.
Exposure First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give small amounts of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials (including contaminated absorbent material from spills) in a dedicated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for chemical waste disposal.
References
-
Safety Data Sheet: n-Nonane - Carl ROTH . Available at: [Link]
-
Safety Data Sheet (SDS) - Irish Building Supply . (2021-08-27). Available at: [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
